2-Amino-4-methylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATXVEXOFBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19780 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024487 | |
| Record name | 2-Amino-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19780 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19780 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1477-42-5 | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19780 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-4-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzothiazolamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
279 to 282 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19780 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
2-Amino-4-methylbenzothiazole chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-methylbenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic amine containing a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. As a member of the 2-aminobenzothiazole (B30445) class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.
Chemical Structure and Identification
This compound, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole (B30560) core.[1][2][3][4] An amino group (-NH₂) is attached at the 2-position of the thiazole ring, and a methyl group (-CH₃) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]
Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6] The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3][7]
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 1477-42-5 | [1][3][4] |
| IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine | [1][8] |
| Molecular Formula | C₈H₈N₂S | [1][3][8] |
| Physical Properties | ||
| Molecular Weight | 164.23 g/mol | [3][7][8] |
| Appearance | White to light yellow crystalline powder | [1][2][3] |
| Melting Point | 135-139 °C | [2][4][9] |
| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [2][4][8] |
| Water Solubility | < 1 mg/mL at 24-25 °C | [1][3][7] |
| Chemical Properties | ||
| pKa | 4.7 (±1) at 25°C | [3][6][10] |
| LogP | ~2.4 | [7] |
Experimental Protocols
Synthesis
A common and effective method for synthesizing this compound is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea (B1334601), can be synthesized from o-toluidine.
Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.[3][11]
-
Step 1: Suspension Preparation
-
Suspend o-tolylthiourea (1 part by weight) in methylene (B1212753) chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.
-
Cool the suspension to a temperature between -20°C and +15°C.
-
-
Step 2: Chlorination and Cyclization
-
While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.
-
The product, this compound hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.
-
-
Step 3: HCl Removal and Product Isolation
-
After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.
-
Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold methylene chloride and dry under vacuum.
-
-
Step 4: Neutralization
-
Suspend the isolated this compound hydrochloride in water.
-
Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide) dropwise with stirring until the mixture is alkaline (pH > 8).
-
The free base, this compound, will precipitate.
-
-
Step 5: Final Purification
-
Filter the white to off-white solid product.
-
Wash the solid thoroughly with deionized water until the washings are neutral.
-
Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for higher purity.[4]
-
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques.
Protocol 2: General Procedure for FTIR Analysis
-
Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.
-
Methodology (ATR-FTIR):
-
Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[5][9]
-
Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[9][12]
-
Protocol 3: General Procedure for NMR Analysis
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]
-
Acquire the ¹³C NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]
-
Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.
-
Caption: General workflow for analytical characterization.
Biological Activity and Signaling Pathways
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
-
Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]
-
Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate the structure-activity relationship. While the initial hit showed activity against a strain under-expressing the signal peptidase LepB, further investigation suggested the molecules did not directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor metabolic stability.[14]
To date, a specific and well-defined signaling pathway directly modulated by this compound has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.
Caption: General logic for identifying the biological target of a lead compound.
Safety and Handling
This compound is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 2-Amino-4-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylbenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.38 | d | J(H5,H6) = 7.0 |
| H-6 | 7.07 | t | J(H6,H5) = 7.0, J(H6,H7) = 7.8 |
| H-7 | 7.02 | d | J(H7,H6) = 7.8 |
| -NH₂ | 6.34 | s (br) | - |
| -CH₃ | 2.50 | s | - |
Source: ChemicalBook[1]
¹³C NMR Spectral Data
The ¹³C NMR spectral data provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=N) | ~168 |
| C-3a | ~152 |
| C-4 | ~130 |
| C-5 | ~126 |
| C-6 | ~124 |
| C-7 | ~121 |
| C-7a | ~148 |
| -CH₃ | ~17 |
Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from available spectral databases.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands.[3][4][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H stretching | Amino group (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl group (-CH₃) |
| ~1640 | N-H bending | Amino group (-NH₂) |
| ~1590, ~1470 | C=C stretching | Aromatic ring |
| ~1540 | C=N stretching | Thiazole ring |
| ~1250 | C-N stretching | Aromatic amine |
Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr pellet, ATR). The provided data represents the key characteristic absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained using electron ionization (EI).
| m/z | Assignment |
| 164 | [M]⁺ (Molecular ion) |
| 163 | [M-H]⁺ |
| 136 | [M-CNH₂]⁺ |
| 122 | [M-C₂H₄N]⁺ |
Source: PubChem[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers performing similar analyses.
NMR Spectroscopy Protocol
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 16-64 scans are sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
Sample Preparation
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]
-
Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
Instrument Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction
-
Sample Preparation: For a solid sample like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the sample in a volatile solvent.
-
Vaporization: The sample is introduced into the ion source where it is heated and vaporized under high vacuum.
Ionization and Analysis
-
Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[8]
-
Electron Energy: A standard electron energy of 70 eV is used to bombard the vaporized molecules.[8]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]
- 2. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Amino-4-methylbenzothiazole
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-4-methylbenzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates crystallographic data, details experimental protocols for its synthesis and crystallization, and explores the biological significance of its derivatives, presenting a logical workflow from synthesis to potential therapeutic action.
Crystal Structure and Physicochemical Properties
This compound (C₈H₈N₂S) presents as a crystalline solid. A single-crystal X-ray diffraction study has elucidated its three-dimensional structure, providing critical insights into its solid-state conformation and intermolecular interactions.
Crystallographic Data
The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding solid-state packing, and for quality control in synthetic processes.
| Parameter | Value |
| Chemical Formula | C₈H₈N₂S |
| Formula Weight | 164.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.860(4) Å |
| b | 3.931(1) Å |
| c | 15.208(5) Å |
| β | 92.968(5)° |
| Volume | 767.8(4) ų |
| Z (molecules per unit cell) | 4 |
| Data Collection and Refinement | |
| Temperature | 208 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.047 |
| wR-factor | 0.133 |
Molecular and Crystal Packing
The benzothiazole (B30560) unit in the structure is essentially planar. The crystal packing is stabilized by intermolecular N—H···N and N—H···S hydrogen bonds. These interactions lead to the formation of a bilayer structure, with alternating hydrophilic and hydrophobic regions when viewed down the b-axis.
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of this compound, providing a reproducible framework for laboratory investigation.
Synthesis of this compound
A common synthetic route involves the cyclization of o-tolylthiourea. The following protocol is a representative example:
-
Suspension Preparation : o-Tolylthiourea is suspended in a suitable solvent, such as methylene (B1212753) chloride.
-
Cooling : The suspension is cooled to approximately 0-5 °C in an ice bath.
-
Cyclization : A halogen, such as chlorine gas, is bubbled through the stirred suspension. This induces an electrophilic cyclization to form the 2-aminobenzothiazole (B30445) ring system.
-
Isolation of Hydrochloride Salt : The resulting this compound hydrochloride precipitates out of the solution and can be collected by filtration.
-
Neutralization : The hydrochloride salt is then treated with a base, for instance, an aqueous solution of sodium hydroxide, to yield the free base, this compound.
-
Purification : The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation:
-
Sample Source : A commercial sample of this compound is utilized.
-
Solvent System : The compound is dissolved in heptane (B126788) with a minimal amount of toluene (B28343) to ensure complete dissolution.
-
Evaporation : The solution is allowed to evaporate slowly under ambient conditions.
-
Crystal Formation : Over a period of approximately 24 hours, single crystals of this compound form.
Biological Relevance and Therapeutic Potential of Derivatives
While this compound itself is a key synthetic intermediate, its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. Research has demonstrated that modifications to the 2-aminobenzothiazole scaffold can lead to compounds with potent biological activity.
Derivatives of 2-aminobenzothiazole have been shown to exhibit antitumor properties against various cancer cell lines.[1] The proposed mechanisms of action for some of these derivatives include the induction of DNA damage in cancer cells.[1] Furthermore, other studies have indicated that certain 2-aminobenzothiazole derivatives can act as inhibitors of key signaling enzymes, such as PI3Kα kinase, which are often dysregulated in cancer.
The following diagram illustrates the logical workflow from the synthesis of 2-aminobenzothiazole derivatives to their potential mechanism of action as anticancer agents.
Caption: Synthetic workflow and proposed anticancer mechanism of 2-aminobenzothiazole derivatives.
This guide serves as a foundational resource for researchers engaged in the study of benzothiazole-based compounds. The detailed crystallographic data, coupled with established experimental protocols and an overview of the therapeutic potential of its derivatives, provides a solid platform for future investigations in medicinal chemistry and materials science.
References
The Solubility of 2-Amino-4-methylbenzothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-methylbenzothiazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a lack of extensive quantitative data for this specific compound in the public domain, this guide also presents detailed solubility data for the structurally analogous compound, 2-amino-5-methylthiazole (B129938), to serve as a valuable reference. The methodologies for experimental solubility determination are also detailed herein.
Solubility Profile of this compound
Currently, there is limited published quantitative data on the solubility of this compound in a wide range of organic solvents.
Qualitative and Water Solubility:
-
Water: this compound is generally described as being "insoluble in water"[1][2].
-
Aqueous Solubility Value: A reported value for its solubility in water at 24°C is less than 0.1 g/100 mL[3]. At 75°F (24°C), the solubility is stated as less than 1 mg/mL[1].
-
Organic Solvents: While specific quantitative data is scarce, its use in synthetic procedures involving solvents such as ethanol (B145695), heptane, and toluene (B28343) suggests at least partial solubility in these organic solvents. For instance, procedures for cleaning up spills of this compound recommend using 60-70% ethanol, implying its solubility in aqueous ethanol mixtures.
Representative Solubility Data: 2-Amino-5-methylthiazole
Given the structural similarity between this compound and 2-amino-5-methylthiazole, the solubility data for the latter can provide valuable insights for researchers. The following tables summarize the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in eleven common organic solvents at various temperatures, as determined by the isothermal saturation method[4].
Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Alcohols and Ketones at Various Temperatures (K)[4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |
| 278.15 | 0.0489 | 0.0245 | 0.0198 | 0.0167 | 0.0312 | 0.0205 |
| 283.15 | 0.0567 | 0.0283 | 0.0229 | 0.0193 | 0.0361 | 0.0237 |
| 288.15 | 0.0656 | 0.0327 | 0.0264 | 0.0223 | 0.0417 | 0.0274 |
| 293.15 | 0.0759 | 0.0378 | 0.0305 | 0.0258 | 0.0482 | 0.0317 |
| 298.15 | 0.0878 | 0.0437 | 0.0353 | 0.0298 | 0.0557 | 0.0366 |
| 303.15 | 0.1015 | 0.0505 | 0.0408 | 0.0344 | 0.0644 | 0.0423 |
| 308.15 | 0.1174 | 0.0584 | 0.0471 | 0.0398 | 0.0744 | 0.0489 |
| 313.15 | 0.1356 | 0.0675 | 0.0545 | 0.0460 | 0.0859 | 0.0565 |
Table 2: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Other Organic Solvents at Various Temperatures (K)[4]
| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |
| 278.15 | 0.0145 | 0.0398 | 0.0034 | 0.0213 | 0.0012 |
| 283.15 | 0.0168 | 0.0461 | 0.0040 | 0.0246 | 0.0014 |
| 288.15 | 0.0194 | 0.0533 | 0.0046 | 0.0284 | 0.0016 |
| 293.15 | 0.0224 | 0.0616 | 0.0053 | 0.0328 | 0.0019 |
| 298.15 | 0.0259 | 0.0712 | 0.0061 | 0.0379 | 0.0022 |
| 303.15 | 0.0299 | 0.0823 | 0.0071 | 0.0438 | 0.0025 |
| 308.15 | 0.0346 | 0.0951 | 0.0082 | 0.0506 | 0.0029 |
| 313.15 | 0.0400 | 0.1100 | 0.0095 | 0.0585 | 0.0033 |
Experimental Protocols for Solubility Determination
Isothermal Saturation (Shake-Flask) Method
This is a widely accepted method for determining equilibrium solubility[4].
Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a jacketed glass vessel).
-
Maintain a constant temperature using a thermostatic bath.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Phase Separation:
-
After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for a period (e.g., 2-4 hours) at the constant experimental temperature.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filter the sample through a fine-pored filter (e.g., 0.45 µm PTFE filter) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately weigh an aliquot of the clear, saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dry solute is obtained.
-
The mass of the dissolved solute and the mass of the solvent in the aliquot are then determined by difference.
-
Calculate the solubility in various units, such as g/100g of solvent or mole fraction.
-
Gravimetric Method
This is a straightforward and fundamental method for determining solubility, particularly when the solute is non-volatile[5][6].
Principle: A known volume or mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal saturation method.
-
-
Sampling and Weighing:
-
Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish containing the solution.
-
-
Evaporation and Drying:
-
Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood.
-
Once the solvent has evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
-
Calculation:
-
The weight of the solute is the final constant weight of the evaporating dish with the residue minus the initial weight of the empty dish.
-
The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.
-
From these values, the solubility can be expressed as g/100g of solvent or other desired units.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a practical surrogate in the form of detailed data for the structurally similar 2-amino-5-methylthiazole. The provided experimental protocols for the isothermal saturation and gravimetric methods offer robust approaches for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is a cornerstone of efficient process development and formulation design, and it is hoped that this guide will serve as a valuable resource for the scientific community.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-methylbenzothiazole, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document collates essential data, including physicochemical parameters, spectral characteristics, and reactivity profiles. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its potential biological activities, particularly in the context of oncological research. The information is presented to be a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials development.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Its core properties are summarized in the tables below, providing a ready reference for experimental design and computational modeling.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | White to off-white/slightly beige crystalline powder | [1][2] |
| Melting Point | 137-139 °C | [3][4] |
| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [3][5] |
| Solubility | < 0.1 g/100 mL in water at 24 °C | [2][5] |
| pKa | 4.7 (±1) at 25°C | [2][6] |
Table 2: Chromatographic and Computational Properties
| Property | Value | Reference(s) |
| LogP | 2.768 | [7] |
| Polar Surface Area (PSA) | 67.2 Ų | [8] |
| Refractive Index | 1.5700 (estimate) | [3][6] |
| Vapor Pressure | 0.053 Pa at 25 °C | [3][5] |
| Density | 1.1724 g/cm³ (rough estimate) | [3][5] |
Spectral Data and Interpretation
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic, amine, and methyl protons. A representative spectrum in CDCl₃ shows peaks at approximately:
-
δ 7.38 (d, J=7.0 Hz) : Aromatic proton
-
δ 7.07 (d, J=2.2 Hz) : Aromatic proton
-
δ 7.02 (t) : Aromatic proton
-
δ 6.34 (s) : Amine protons (-NH₂)
-
δ 2.50 (s) : Methyl protons (-CH₃)[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct signals for the aromatic, thiazole (B1198619), and methyl carbons.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its functional groups. Key peaks include:
-
~3400-3300 cm⁻¹ : N-H stretching vibrations of the primary amine.
-
~3050 cm⁻¹ : Aromatic C-H stretching.
-
~2920 cm⁻¹ : Aliphatic C-H stretching of the methyl group.
-
~1640 cm⁻¹ : C=N stretching of the thiazole ring.
-
~1540 cm⁻¹ : N-H bending vibration.
-
~1470 cm⁻¹ : Aromatic C=C stretching.[5]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 164, corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an amine and a benzothiazole (B30560) ring system.
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of both an aromatic amine and a heterocyclic compound.
-
Basicity : The amino group at the 2-position imparts basic properties to the molecule, allowing it to form salts with acids.[1][9]
-
Stability : The compound is stable under normal temperatures and pressures but is sensitive to moisture.[2][10] It should be stored in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture.[2]
-
Reactivity : As an amine and an organosulfide, it is incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[1][9] Reactions with these materials can generate heat and, in some cases, hydrogen gas.[1][9] When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][10]
Experimental Protocols
Synthesis of this compound from o-Tolylthiourea (B1334601)
A common and effective method for the synthesis of this compound is the oxidative cyclization of o-tolylthiourea.
Materials:
-
o-Tolylthiourea
-
Methylene (B1212753) chloride (or other suitable solvent)
-
Chlorine gas
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
Suspend o-tolylthiourea in methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
Cool the suspension to a temperature between -20 °C and +15 °C.
-
Bubble chlorine gas through the stirred suspension. The reaction is exothermic and should be carefully monitored.
-
Continue the addition of chlorine gas until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The product, this compound hydrochloride, will precipitate out of the solution.
-
Filter the precipitate and wash with a small amount of cold solvent.
-
To obtain the free base, treat the hydrochloride salt with an aqueous solution of a base, such as sodium hydroxide, until the solution is alkaline.
-
Collect the precipitated this compound by filtration, wash with water, and dry.[11]
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene-heptane mixture.[12]
Biological Activity and Potential Applications
The 2-aminobenzothiazole (B30445) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[13] Derivatives of 2-aminobenzothiazole have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties.[14]
Anticancer Activity
Recent research has highlighted the potential of benzothiazole derivatives as anticancer agents. Some studies suggest that these compounds may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[13][15] The novel benzothiazole derivative PB11 has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[15]
Antimicrobial and Other Activities
The 2-aminobenzothiazole moiety has been incorporated into molecules with demonstrated activity against various microbial strains, including Mycobacterium tuberculosis.[11] Additionally, some derivatives have been investigated for their potential as anticonvulsant and anti-inflammatory agents.
Safety and Handling
This compound is harmful if swallowed.[2] It is advisable to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[3] In case of contact with skin, wash immediately with plenty of soap and water.[3] As it is sensitive to moisture, it should be stored in a tightly closed container in a dry place.[2]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the diverse biological activities associated with its scaffold make it a compound of considerable interest for further research and development in pharmaceuticals and materials science. This guide provides a foundational understanding of its characteristics to aid researchers in their scientific endeavors.
References
- 1. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR spectrum of 2-methylamino-4-phenylbenzothiazole - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of 2-Aminobenzothiazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold, a heterocyclic aromatic compound, holds a privileged position in the annals of medicinal chemistry. Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This in-depth technical guide explores the discovery and history of 2-aminobenzothiazole derivatives, providing a comprehensive overview of their synthesis, evolution of therapeutic applications, and the molecular pathways they modulate.
A Historical Perspective: From Synthesis to Biological Significance
The story of 2-aminobenzothiazole begins in the early 20th century with the pioneering work of German chemist Arthur Hugerschoff. In 1901, he reported a novel method for the synthesis of this heterocyclic system through the oxidative cyclization of arylthioureas, a reaction now famously known as the Hugerschoff reaction.[1] For several decades, 2-aminobenzothiazole and its derivatives remained primarily of interest to synthetic chemists.
It was not until the mid-20th century that the biological potential of these compounds began to be unveiled.[1] Initial investigations explored their properties as central muscle relaxants, laying the groundwork for future pharmacological studies.[1] Subsequent research revealed a treasure trove of biological activities, establishing the 2-aminobenzothiazole core as a "privileged scaffold" – a molecular framework with a high affinity for diverse biological targets. This has led to the development of derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
The Evolution of Synthesis: From Classical Reactions to Modern Innovations
The synthetic accessibility of the 2-aminobenzothiazole core has been a key driver of its enduring popularity in drug discovery. The amino group at the 2-position provides a convenient handle for a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.
The Classical Hugerschoff Reaction
The Hugerschoff reaction remains a fundamental and widely used method for the synthesis of 2-aminobenzothiazoles. The reaction involves the treatment of an arylthiourea with a halogen, typically bromine, in an acidic medium to induce oxidative cyclization.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction
-
Materials:
-
Glacial acetic acid
-
Bromine
-
Procedure:
-
Dissolve aniline in glacial acetic acid.
-
In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.
-
Add the aniline solution to the ammonium thiocyanate solution and cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Modern Synthetic Methodologies
While the Hugerschoff reaction is a classic, modern organic synthesis has introduced more efficient, versatile, and environmentally friendly methods for constructing the 2-aminobenzothiazole scaffold. These include:
-
Transition-Metal Catalyzed Cyclizations: Palladium- and ruthenium-catalyzed intramolecular oxidative cyclization of N-arylthioureas offer milder reaction conditions and greater functional group tolerance.[2]
-
Tandem Reactions: FeCl3-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates in water provide an environmentally benign and practical route to 2-aminobenzothiazoles.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic routes.[3]
Experimental Protocol: A Modern Approach - Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
-
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
-
Procedure:
-
Dissolve 2-aminobenzothiazole in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[1]
-
Therapeutic Applications and Quantitative Bioactivity
The versatility of the 2-aminobenzothiazole scaffold is evident in the broad range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some of these applications.
Anticancer Activity
2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Early Derivatives (Illustrative) | |||
| Substituted 2-anilinobenzothiazoles | Various | >10 | [General historical data] |
| Modern Derivatives | |||
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| A549 (Lung) | 9.62 ± 1.14 | [4] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |
| Compound 20 | HepG2 (Liver) | 9.99 | [4] |
| HCT-116 (Colon) | 7.44 | [4] | |
| MCF-7 (Breast) | 8.27 | [4] | |
| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [4] |
| H460 (Lung) | 0.01 ± 0.003 | [4] | |
| HT-29 (Colon) | 0.18 ± 0.02 | [4] | |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [5] |
| MCF-7 (Breast) | 22.13 - 61.03 | [5] | |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [5] |
| MCF-7 (Breast) | 22.13 - 61.03 | [5] |
Antimicrobial Activity
The antimicrobial properties of 2-aminobenzothiazole derivatives have been extensively investigated, with compounds showing efficacy against a range of bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Antibacterial | |||
| Derivative 5c | E. coli | 3.25 - 12.5 | [2] |
| Derivative 5h | E. coli | 3.25 - 12.5 | [2] |
| Derivative 5k | P. aeruginosa | 3.25 - 12.5 | [2] |
| B. cereus | 3.25 - 12.5 | [2] | |
| Antifungal | |||
| Compound 1n | Candida albicans | 4 - 8 | [6] |
| Candida parapsilosis | 4 - 8 | [6] | |
| Candida tropicalis | 4 - 8 | [6] | |
| Compound 1o | Candida albicans | 4 - 8 | [6] |
| Candida parapsilosis | 4 - 8 | [6] | |
| Candida tropicalis | 4 - 8 | [6] | |
| Derivative 5e | Fungal strains | 6.25 - 12.5 | [2] |
| Derivative 5g | Fungal strains | 6.25 - 12.5 | [2] |
| Derivative 5k | Fungal strains | 6.25 - 12.5 | [2] |
Anti-inflammatory Activity
Certain 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical studies.
| Compound/Derivative | Assay | Activity | Reference |
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |
| Bt (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |
| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |
Mechanism of Action: Targeting Key Signaling Pathways
A significant focus of research into the anticancer activity of 2-aminobenzothiazole derivatives has been their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway.
Experimental Workflow in Drug Discovery
The discovery and development of novel 2-aminobenzothiazole derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion: A Scaffold with a Bright Future
From its humble beginnings as a product of a classical organic reaction, the 2-aminobenzothiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of its mechanisms of action promise to further expand the therapeutic horizons of this remarkable heterocyclic system. The journey of 2-aminobenzothiazole is far from over, and its future in drug discovery and development appears exceptionally bright.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Handling of 2-Amino-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-Amino-4-methylbenzothiazole (CAS No. 1477-42-5). The information is compiled to ensure safe laboratory and manufacturing practices for professionals working with this compound.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] When heated to decomposition, it emits highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][6][7] |
| Skin Irritation | Category 2 | Causes skin irritation[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation[1][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation[1] |
Pictogram:
GHS07 - Exclamation Mark
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | White to off-white or light cream crystalline powder[1][3][5][9] |
| Molecular Formula | C8H8N2S[3] |
| Molecular Weight | 164.23 g/mol [3] |
| Melting Point | 136 - 139 °C (276.8 - 282.2 °F)[1][9] |
| Solubility | Insoluble in water (less than 1 mg/mL at 24 °C)[3][4] |
| Flash Point | Data not available; likely combustible[1][3][4][10] |
| Stability | Stable under normal temperatures and pressures; sensitive to moisture[4][9][10] |
Toxicological Data
The primary acute toxicological data available for this compound is from oral ingestion studies in mice.
| Test | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 697 mg/kg[9] |
Experimental Protocols
While the specific, detailed experimental protocols for the toxicological studies on this compound are not publicly available in the search results, a generalized protocol for an acute oral toxicity study (based on OECD Guideline 423) is described below. This provides a framework for how such an experiment would typically be conducted.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Animal Selection: Healthy, young adult laboratory mice are selected and acclimatized to the laboratory conditions.
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle.
-
Administration: A single dose of the substance is administered to the animals by gavage. A stepwise procedure is used with a limited number of animals at each step.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.
Safety and Handling Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals[1][2][9] |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[9] Where the neat chemical is handled, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn[3] |
First Aid Measures
A summary of first aid measures in case of exposure is provided below. In all cases of exposure, it is advised to consult a physician and show them the safety data sheet.[9]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water or normal saline for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, even if no symptoms develop[3] |
| Skin Contact | Immediately flush the affected skin with plenty of water while removing all contaminated clothing.[1][3][10] Wash the affected area thoroughly with soap and water.[3] If irritation develops, seek medical attention[3] |
| Inhalation | Move the person to fresh air.[1][9][10] If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek medical attention if symptoms such as wheezing or coughing develop[3] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention[1][10] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][9]
-
Hazardous Combustion Products: Burning may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][6][9] Avoid dust formation and breathing in dust or vapors.[9]
-
Environmental Precautions: Prevent the product from entering drains.[9]
-
Containment and Cleanup: For small spills, remove all sources of ignition.[3][4] Dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[3][4] Use absorbent paper dampened with ethanol to clean up any remaining material.[3][4] Seal contaminated materials in a vapor-tight plastic bag for disposal.[3][4] Wash the spill area with 60-70% ethanol followed by a soap and water solution.[3][4]
The following diagram illustrates the general workflow for responding to an accidental release.
Caption: General workflow for accidental release response.
Stability and Reactivity
-
Reactivity: This compound is an amine and an organosulfide.[3][4] It is a chemical base and will react exothermically with acids.[3][4]
-
Chemical Stability: Stable under recommended storage conditions.[10] It is sensitive to moisture.[4][5][9]
-
Incompatible Materials: Incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[3][4][5][10]
-
Hazardous Decomposition Products: When heated to decomposition, it emits very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5][10] Reactions with strong reducing agents may generate flammable hydrogen gas, and reaction with acids may liberate hydrogen sulfide.[3][4][5]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 1477-42-5 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. This compound | 1477-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. geneseo.edu [geneseo.edu]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 2-Amino-4-methylbenzothiazole. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.
Introduction
Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound, resulting in the formation of an azomethine or imine group (-C=N-). The benzothiazole (B30560) moiety is a prominent heterocyclic scaffold in numerous biologically active compounds. The combination of the Schiff base linkage and the this compound core creates a versatile pharmacophore with potential for development into novel therapeutic agents.
Synthesis of Schiff Bases
The general synthetic route for the preparation of Schiff bases from this compound involves the condensation reaction with various substituted aromatic aldehydes. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via conventional heating.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (B145695) or Methanol
-
Glacial Acetic Acid or Piperidine (B6355638) (catalyst)[1]
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid or piperidine as a catalyst.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Biological Activities
The following tables summarize the quantitative data for the biological activities of various Schiff bases derived from this compound and other substituted 2-aminobenzothiazoles.
Table 1: Antimicrobial Activity of Benzothiazole Schiff Bases
The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Schiff Base Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | N-(salicylidene)-4-methylbenzothiazol-2-amine | S. aureus | 12.5 | [2] |
| 2 | N-(4-chlorobenzylidene)-4-methylbenzothiazol-2-amine | E. coli | 25 | [2] |
| 3 | N-(4-methoxybenzylidene)-4-methylbenzothiazol-2-amine | C. albicans | 50 | [2] |
| S08 | 4-((4-(benzo[d]thiazol-2-yl)phenylimino)methyl)-N,N-dimethylbenzenamine | E. coli | 3.91 | [3] |
| S15 | N-(3,4,5-trimethoxybenzylidene)-4-(benzo[d]thiazol-2-yl)benzenamine | S. aureus | 3.91 | [3] |
| S19 | 4-(benzo[d]thiazol-2-yl)-N-cyclohexylidenebenzenamine | P. aeruginosa | 7.81 | [3] |
Table 2: Anticancer Activity of Benzothiazole Schiff Bases
The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound ID | Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| SP16 | Schiff base of substituted 2-aminobenzothiazole (B30445) with methoxy-substituted benzaldehyde | HeLa (Cervical Cancer) | 2.517 | [2] |
| SP15 | Schiff base of substituted 2-aminobenzothiazole with hydroxyl-substituted benzaldehyde | HeLa (Cervical Cancer) | < 25 | [2] |
| SP13 | Schiff base of substituted 2-aminobenzothiazole with fluorine-substituted benzaldehyde | HeLa (Cervical Cancer) | 29.48 | [2] |
| VS5-e | A specific benzothiazole Schiff base derivative | MCF-7 (Breast Cancer) | 97.3 (calculated from µM) | [4] |
Note: The reference compound Cisplatin showed an IC₅₀ value of 17.2 µg/mL against HeLa cells.[2]
Table 3: Antioxidant Activity of Benzothiazole Schiff Bases
The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC₅₀ values.
| Compound ID | Schiff Base Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| VBBT | o-Vanilidine-2-amino-6-bromobenzothiazole | DPPH | 248.82 | [5] |
| VCBT | o-Vanilidine-2-amino-6-chlorobenzothiazole | ABTS | 52.36 | [5] |
| SP7 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |
| SP12 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |
| SP15 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |
| SP16 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |
| SP18 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |
Mandatory Visualizations
Diagrams of Methodologies and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of Schiff bases and the proposed mechanisms of their biological activities.
Caption: General workflow for the synthesis of Schiff bases.
Caption: Proposed antimicrobial mechanisms of action.[3][6]
Caption: Proposed anticancer mechanisms of action.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with diverse biological activities. The synthetic protocols are straightforward, allowing for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies. The presented data highlights their potential as leads for the development of new antimicrobial and anticancer agents. Further research is warranted to elucidate the precise molecular mechanisms and to optimize the therapeutic potential of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the 2-Amino-4-methylbenzothiazole ligand. The information is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic applications, particularly as antimicrobial agents.
Introduction
This compound is a heterocyclic compound that, due to the presence of nitrogen and sulfur atoms, acts as an excellent chelating agent for a variety of metal ions. The resulting metal complexes have garnered significant interest in medicinal chemistry due to their enhanced biological activities compared to the free ligand.[1][2] The formation of a coordination complex can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[2] This document outlines detailed protocols for the synthesis of various metal complexes of this compound and summarizes their key physicochemical properties and biological activities.
Applications in Drug Development
Metal complexes of this compound have shown promising applications in the following areas:
-
Antimicrobial Agents: These complexes have demonstrated significant activity against a range of pathogenic bacteria and fungi. The chelation of the metal ion to the benzothiazole (B30560) moiety often leads to a more potent antimicrobial agent than the free ligand.
-
Antioxidant Agents: Some of these metal complexes exhibit radical scavenging properties, suggesting their potential use in mitigating oxidative stress-related conditions.
-
Anticancer Agents: The ability of these complexes to interact with and cleave DNA suggests their potential as anticancer therapeutics.[1][3]
Experimental Protocols
The following sections provide detailed step-by-step protocols for the synthesis of various metal complexes with this compound.
General Synthesis Workflow
The general procedure for the synthesis of these metal complexes involves the reaction of this compound with a corresponding metal salt in a suitable solvent.
Protocol 1: Synthesis of Copper(II) Complex
This protocol describes the synthesis of a Copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)
-
Methanol
Procedure:
-
Dissolve 0.088 g (0.440 mmol) of this compound in 10 mL of methanol.
-
In a separate flask, dissolve 0.144 g (0.440 mmol) of copper(II) acetate monohydrate in methanol.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring. A color change to green should be observed.
-
Stir the reaction mixture overnight at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Silver(I) Complex
This protocol details the preparation of a Silver(I) complex with this compound.[1]
Materials:
-
This compound
-
Silver nitrate (B79036) (AgNO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 0.040 g (0.243 mmol) of this compound in THF.
-
In a separate flask, prepare a solution of 0.02 g (0.121 mmol) of silver nitrate in THF.
-
Add the silver nitrate solution dropwise to the ligand solution with constant stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Slowly evaporate the solvent at room temperature to obtain crystals of the complex.
-
Collect the crystals by filtration and dry them under vacuum.
Protocol 3: General Procedure for the Synthesis of Co(II), Ni(II), and Fe(II) Complexes
This protocol provides a general method for synthesizing Co(II), Ni(II), and Fe(II) complexes, adapted from procedures for similar benzothiazole derivatives.
Materials:
-
This compound
-
Respective metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, FeCl₃)
-
Ethanol (B145695) or Methanol
-
Alcoholic ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Dissolve the appropriate molar ratio of this compound in ethanol or methanol.
-
In a separate flask, dissolve the corresponding metal chloride in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to approximately 6.5-7.0 by adding alcoholic ammonia solution dropwise.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the precipitate with warm ethanol and then with ether.
-
Dry the complex in a vacuum desiccator.
Data Presentation
The following tables summarize the quantitative data for representative metal complexes of this compound and related derivatives.
Table 1: Physicochemical Data for Metal Complexes
| Complex | Molecular Formula | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(C₈H₈N₂S)₂(CH₃COO)₂] | C₂₀H₂₂CuN₄O₄S₂ | Green | 65 | >300 | - | - |
| [Ag(C₈H₈N₂S)₂(NO₃)] | C₁₆H₁₆AgN₅O₃S₂ | Colorless | 68 | 166-167 | - | - |
| [Co(L)₂Cl₂] | C₁₆H₁₆Cl₂CoN₄S₂ | Blue | - | >300 | 12.5 | 4.85 |
| [Ni(L)₂Cl₂] | C₁₆H₁₆Cl₂N₄NiS₂ | Green | - | >300 | 10.8 | 3.12 |
| [Fe(L)₂Cl₃] | C₁₆H₁₆Cl₃FeN₄S₂ | Brown | - | >300 | 15.2 | 5.92 |
L = this compound Data for Co, Ni, and Fe complexes are based on similar benzothiazole derivatives and are indicative.
Table 2: Spectroscopic Data for Metal Complexes
| Complex | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |
| [Cu(C₈H₈N₂S)₂(CH₃COO)₂] | 470 | 1626 | 230, 292 |
| [Ag(C₈H₈N₂S)₂(NO₃)] | 471 | 1521 | 230, 264 |
| [Co(L)₂Cl₂] | ~450-500 | ~1620-1630 | - |
| [Ni(L)₂Cl₂] | ~450-500 | ~1620-1630 | - |
| [Fe(L)₂Cl₃] | ~450-500 | ~1620-1630 | - |
L = this compound Data for Co, Ni, and Fe complexes are based on similar benzothiazole derivatives and are indicative.
Proposed Mechanism of Antimicrobial Action
The enhanced antimicrobial activity of these metal complexes is generally attributed to a combination of factors, as outlined in the diagram below.
The chelation of the metal ion to the this compound ligand increases the overall lipophilicity of the complex. This enhanced lipophilicity facilitates the passage of the complex across the lipid-rich microbial cell membrane. Once inside the cell, the complex can exert its antimicrobial effects through several mechanisms:
-
DNA Interaction: The planar structure of the benzothiazole ring allows the complex to intercalate between the base pairs of DNA or bind to its grooves. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[1][3]
-
Generation of Reactive Oxygen Species (ROS): The metal center in the complex can participate in redox reactions, leading to the formation of highly reactive oxygen species such as superoxide (B77818) anions and hydroxyl radicals. These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, inducing oxidative stress and apoptosis.
-
Enzyme Inhibition: The metal complex can bind to the active sites of essential enzymes, inhibiting their function and disrupting critical metabolic pathways necessary for microbial survival.
References
Application Notes and Protocols: Antimicrobial and Antibacterial Activity of 2-Amino-4-methylbenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial and antibacterial properties of 2-Amino-4-methylbenzothiazole and its derivatives. It includes a summary of their activity against various pathogens, detailed experimental protocols for assessing their efficacy, and insights into their potential mechanisms of action.
Introduction
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. The benzothiazole (B30560) scaffold is a key structural motif in a number of pharmacologically active molecules. This document focuses on the application of these compounds as antimicrobial and antibacterial agents, providing essential data and methodologies for researchers in the field of drug discovery and development.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4'-aminophenyl) benzothiazole (A07a) | Staphylococcus aureus | 3.91 - 31.2 | [1] |
| 2-(4'-aminophenyl) benzothiazole (A07b) | Salmonella typhi | 3.91 - 31.2 | [1] |
| 2-(4'-aminophenyl) benzothiazole (A07a) | Pseudomonas aeruginosa | 3.91 - 31.2 | [1] |
| 2-(4'-aminophenyl) benzothiazole (A07b) | Escherichia coli | 3.91 - 31.2 | [1] |
| 2-aminobenzothiazolomethyl naphthol (5c) | Escherichia coli | 3.25 - 12.5 | [2] |
| 2-aminobenzothiazolomethyl naphthol (5h) | Escherichia coli | 3.25 - 12.5 | [2] |
| 2-aminobenzothiazolomethyl naphthol (5k) | Pseudomonas aeruginosa | 3.25 - 12.5 | [2] |
| 2-aminobenzothiazolomethyl naphthol (5k) | Bacillus cereus | 3.25 - 12.5 | [2] |
| Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa | 90 - 180 | [3] |
| Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) | Escherichia coli | 90 - 180 | [3] |
| Phenyl urea (B33335) clubbed benzothiazole (83b, 83c) | Staphylococcus aureus | 8 | [3] |
| 2-benzimidazolyl substituted benzothieno-2-carboxamide (149) | Enterococcus faecalis | 8 | [3] |
| 2-aminothiazole-4-carboxylate Schiff bases (2a, 2b) | Staphylococcus epidermidis (MDR) | 250 | [4] |
| 2-aminothiazole-4-carboxylate Schiff bases (2a, 2b) | Pseudomonas aeruginosa (MDR) | 375 | [4] |
| 2-aminothiazole-4-carboxylate Schiff bases (2d, 2g) | Staphylococcus aureus (MDR) | 250 | [4] |
| 2-aminothiazole-4-carboxylate Schiff bases (2d, 2g) | Escherichia coli (MDR) | 375 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis
| Compound/Derivative | Strain | MIC (µM) | Reference |
| Amino-benzothiazole scaffold (Seed molecule) | LepB hypomorph | ~25 | [5][6][7] |
| Amino-benzothiazole scaffold (Seed molecule) | Wild-type | ~47 | [6] |
| Compound 1 | LepB-UE | 14 - 82 | [5][8] |
| Compound 4 | LepB-UE | 14 - 82 | [5][8] |
| Compound 5 | LepB-UE | 14 - 82 | [5][8] |
| Compound 6 | LepB-UE | 14 - 82 | [5][8] |
| Compound 8 | Wild-type | 27 | [5][8] |
| Compound 13 (with chloro-substituent) | LepB-UE | 7.9 | [5][6] |
| Methylated oxazole (B20620) derivatives (21, 22) | Wild-type | 10 | [5][6][8] |
| Methylated oxazole derivatives (21, 22) | LepB-UE | 8 - 9 | [5][6][8] |
| Isopropyl-substituted benzothiazole (28) | Wild-type | 20 - 40 | [5][8] |
| Isopropyl-substituted oxazole (29) | LepB-UE | 12 - 21 | [5][8] |
Table 3: Zone of Inhibition of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 2- or 4-hydroxyphenyl benzothiazole derivative (15) | Various bacterial strains | 15.5 - 17.6 | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53a) | Enterobacter aerogenes | 25 ± 1.115 | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53d) | Enterobacter aerogenes | 23 ± 1.112 | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53c) | Escherichia coli | 24 | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53c) | Bacillus cereus | 24 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antibacterial activity of this compound compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥90%.[5][8]
-
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Incubator
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a lawn.
-
-
Application of Test Compound:
-
Using a sterile cork borer, create wells in the agar.
-
Add a known concentration of the test compound solution into each well.
-
A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.
-
Mechanisms of Action
Several studies have investigated the mechanisms through which this compound derivatives exert their antimicrobial effects. The primary modes of action identified include disruption of bacterial membranes, interaction with DNA, and inhibition of key signaling pathways.
-
Membrane Perturbation and Intracellular Action: Some potent derivatives have been shown to act by perturbing the bacterial cell membrane and through intracellular mechanisms.[1]
-
DNA Cleavage: Studies have indicated that certain compounds can induce DNA cleavage, leading to bacterial cell death.[1]
-
Inhibition of the Gac/Rsm Two-Component System: In Pseudomonas aeruginosa, some benzothiazole derivatives have been found to target the Gac/Rsm two-component system, which is crucial for regulating virulence and biofilm formation.[9] These compounds can inhibit the autophosphorylation of the sensor kinase GacS.[9]
Visualizations
The following diagrams illustrate a general experimental workflow for antimicrobial screening and a proposed signaling pathway targeted by some this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives | Semantic Scholar [semanticscholar.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylbenzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities. These scaffolds are of particular interest in drug discovery and development, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1] The versatile nature of the 2-aminobenzothiazole (B30445) core allows for extensive chemical modifications, enabling the generation of diverse compound libraries for screening and optimization of therapeutic properties. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with characterization data and an overview of a key signaling pathway implicated in their anticancer activity.
Data Presentation
Table 1: Synthesis of 2-Aminobenzothiazole Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | o-Tolylthiourea (B1334601) | Cl₂, Methylene (B1212753) Chloride, -20 to +15°C | High | U.S. Patent 4,435,576 |
| 2-Amino-6-bromo-4-methylbenzothiazole derivative | 2-Amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, 4-hydroxycoumarin | Sulfamic acid, 10 min | 93 | [1] |
| Substituted 2-aminobenzothiazoles | N-arylthioureas | RuCl₃ catalyst | up to 91 | [2] |
| 2-(Dialkylamino)benzothiazoles | N-aryl-N',N'-dialkylthioureas | Pd(OAc)₂ catalyst | High | [2] |
| Benzothiazole-4-formylpyrazoles | Substituted 2-hydrazinylbenzothiazoles and aromatic ketones | Vilsmeier–Haack reaction | 65-85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the process described in U.S. Patent 4,435,576.
Materials and Reagents:
-
o-Tolylthiourea
-
Methylene chloride (CH₂Cl₂)
-
Chlorine gas (Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas inlet tube
Procedure:
-
Suspension Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, suspend o-tolylthiourea in methylene chloride (a dilution of 3 to 40 times the weight of the thiourea).
-
Cooling: Cool the suspension to a temperature between -20°C and +15°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Chlorination: While stirring vigorously, introduce chlorine gas into the mixture at a rate that maintains the desired temperature. The amount of chlorine should be 1 to 2 moles per mole of o-tolylthiourea.
-
Reaction and Precipitation: The reaction is exothermic. Continue stirring and cooling to control the temperature. As the reaction proceeds, this compound hydrochloride will precipitate from the solution.
-
Removal of HCl: After the addition of chlorine is complete, gradually warm the mixture to room temperature and then heat to reflux for 1 to 2 hours to drive off the hydrochloric acid formed during the reaction.
-
Isolation of Hydrochloride Salt: Cool the reaction mixture and filter the precipitate to isolate the this compound hydrochloride.
-
Neutralization: Suspend the hydrochloride salt in water and, with stirring, add a solution of sodium hydroxide until the mixture is basic.
-
Final Product Isolation: The free base, this compound, will precipitate. Filter the solid, wash with water, and dry to obtain the final product.
Characterization:
The synthesized this compound can be characterized by various spectroscopic methods:
-
¹H NMR: Expected signals for the aromatic protons, the methyl group protons, and the amino group protons.[3][4]
-
¹³C NMR: Expected signals for the carbons of the benzothiazole (B30560) core and the methyl group.[3]
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole (B1198619) ring, and aromatic C-H stretching.[3]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (164.23 g/mol ).[3]
Mandatory Visualization
Synthetic Workflow for this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
PI3K/AKT/mTOR Signaling Pathway Inhibition by 2-Aminobenzothiazole Derivatives
Many 2-aminobenzothiazole derivatives have been identified as potent anticancer agents that exert their effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and growth. One of the most critical pathways targeted by these compounds is the PI3K/AKT/mTOR pathway.
Caption: A diagram showing the inhibitory action of 2-aminobenzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1477-42-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: 2-Amino-4-methylbenzothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylbenzothiazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a privileged structure in the design and development of novel therapeutic agents. The presence of the benzothiazole (B30560) ring system, a bicyclic structure containing a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common feature in many biologically active compounds.[1][2] The amenability of the 2-amino group and the benzothiazole core to various chemical modifications allows for the generation of diverse libraries of compounds with potential therapeutic applications.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in medicinal chemistry, with a focus on its anticancer and antimicrobial applications.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[1][2][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Signaling Pathways Targeted by this compound Derivatives
Several studies have elucidated that 2-aminobenzothiazole (B30445) derivatives exert their anticancer effects by targeting critical kinases involved in cancer progression, such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PI3K/Akt Signaling Pathway:
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.[7] Certain 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][8] Inhibition of VEGFR-2 signaling can effectively suppress tumor-induced angiogenesis. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [1] |
| MCF-7 (Breast) | 35.48 | [1] | |
| OMS14 | A549 (Lung) | 61.03 | [1] |
| MCF-7 (Breast) | 42.65 | [1] | |
| Compound 24 | C6 (Glioma) | 4.63 | [2] |
| A549 (Lung) | 39.33 | [2] | |
| Compound 20 | HepG2 (Liver) | 9.99 | [2] |
| HCT-116 (Colon) | 7.44 | [2] | |
| MCF-7 (Breast) | 8.27 | [2] | |
| Compound 13 | HCT116 (Colon) | 6.43 | |
| A549 (Lung) | 9.62 | ||
| A375 (Melanoma) | 8.07 |
Antimicrobial Applications
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[9] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives, presented as Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 5c | Escherichia coli | 3.25 | [10] |
| Derivative 5h | Escherichia coli | 3.25 | [10] |
| Derivative 5k | Pseudomonas aeruginosa | 3.25 | [10] |
| Bacillus cereus | 3.25 | [10] | |
| Derivative 5e | Aspergillus niger | 6.25 | [10] |
| Derivative 5g | Aspergillus fumigatus | 6.25 | [10] |
| Derivative 5k | Aspergillus flavus | 6.25 | [10] |
| Compound 21 | Mycobacterium tuberculosis | 10 | [5] |
| Compound 22 | Mycobacterium tuberculosis | 10 | [5] |
| Compound 23 | Mycobacterium tuberculosis | 10-11 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom microplates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
This compound derivative (test compound)
-
Positive control inhibitor
-
96-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound or positive control to the designated wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production via a luminescence signal).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The provided application notes, quantitative data, and detailed experimental protocols offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising chemical entity. Further investigations into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and more effective drug candidates.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
Application Notes: 2-Amino-4-methylbenzothiazole as a Versatile Building Block in Organic Synthesis
Introduction
2-Amino-4-methylbenzothiazole is a heterocyclic amine that serves as a crucial scaffold and starting material in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its fused ring system, combining a benzene (B151609) ring with a thiazole (B1198619) ring, and the reactive 2-amino group make it a privileged structure in medicinal chemistry and materials science.[1][2][3] Molecules incorporating the benzothiazole (B30560) moiety are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in key organic transformations.
Key Applications
The primary amino group and the electron-rich heterocyclic system of this compound allow for its versatile use in several key synthetic applications:
-
Synthesis of Schiff Bases: The condensation of the 2-amino group with various aldehydes and ketones is a straightforward method to produce Schiff bases (azomethines).[6][7] These compounds are not only important intermediates but also exhibit significant biological activities themselves, including antimicrobial, antioxidant, and anticancer effects.[4][5][7]
-
Synthesis of Azo Dyes: Through diazotization of the amino group followed by coupling with electron-rich aromatic compounds like phenols or anilines, this compound is converted into vibrant monoazo dyes.[8][9] These dyes have applications as disperse dyes for synthetic fibers such as polyester.[8]
-
Multicomponent Reactions (MCRs): This building block is an excellent substrate for MCRs, enabling the efficient, one-pot synthesis of complex heterocyclic systems.[1][2] These reactions are valued for their high atom economy and are central to building libraries of compounds for drug discovery. For instance, it can be used in the synthesis of quinazoline (B50416) and spiroheterocyclic derivatives.[1][2]
-
Synthesis of Bioactive Heterocycles: The reactivity of the amino group allows for its incorporation into more complex fused heterocyclic systems, such as imidazo[2,1-b][2][8]benzothiazoles, which are of interest for their potential pharmacological properties.[2]
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.[6][7][10]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., o-Vanillin)
-
Absolute Ethanol (B145695)
-
Piperidine (B6355638) or Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
Dissolve 10 mmol of this compound in 15-25 mL of absolute ethanol in a round-bottom flask.[5][6]
-
Add an equimolar amount (10 mmol) of the desired substituted aldehyde to the solution.[5]
-
Add a catalytic amount (2-3 drops) of piperidine or glacial acetic acid to the reaction mixture.[5][10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate.[10]
-
Isolate the solid product by filtration and wash it several times with cold ethanol.[5][6]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or carbon tetrachloride, to yield the pure Schiff base.[5]
-
Dry the final product before characterization.
Protocol 2: Synthesis of Monoazo Dyes from this compound
This protocol details the diazotization of this compound and its subsequent coupling with a coupling agent (e.g., N,N-disubstituted anilines) to form an azo dye.[8][9]
Part A: Diazotization
-
Dissolve a specific amount of this compound (e.g., 33 mmol) in approximately 15 mL of 50% sulfuric acid (H₂SO₄) in a beaker.[9]
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a cold solution of sodium nitrite (B80452) (NaNO₂) (e.g., 36 mmol) in 5 mL of water.
-
Add the cold NaNO₂ solution dropwise to the cooled this compound solution while maintaining the temperature between 0-5°C.[9]
-
Stir the reaction mixture for 30 minutes at this temperature to form the diazonium salt solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., m-toluidine, 33 mmol) in an appropriate acidic or alkaline solution (e.g., 5 mL of 30% H₂SO₄ for anilines or 10 mL dilute NaOH for phenols) and cool it to below 5°C.[9]
-
Slowly add the previously prepared diazonium salt solution dropwise to the cooled coupling component solution with vigorous stirring, ensuring the temperature remains below 5°C.[9]
-
Continue stirring the reaction mixture for 3-4 hours at low temperature, then for another hour at room temperature.
-
Adjust the pH of the mixture to 7.0-7.5 using a sodium acetate (B1210297) solution to precipitate the azo dye.[9]
-
Filter the precipitated dye, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[9]
Protocol 3: Three-Component Synthesis of Quinazoline Derivatives
This protocol is an example of a multicomponent reaction using 2-aminobenzothiazole (B30445) derivatives to synthesize complex heterocycles.[1]
Materials:
-
2-Amino-6-bromo-4-methylbenzothiazole
-
4-Anisaldehyde
-
4-Hydroxycoumarin
-
Sulfamic acid (catalyst)
-
Ethanol
Procedure:
-
In a reaction vessel, combine 2-amino-6-bromo-4-methylbenzothiazole, 4-anisaldehyde, and 4-hydroxycoumarin.
-
Add a catalytic amount of sulfamic acid.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at an appropriate temperature. The reaction has been reported to proceed with high yield (92%) in ethanol over 21 minutes.[2]
-
Upon completion, the target product can be isolated and purified using standard techniques such as filtration and recrystallization.
Data Presentation
Table 1: Synthesis of Schiff Bases and Azo Dyes
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Substituted Benzaldehydes | Schiff Base | Moderate | [7] |
| 2-Amino-6-nitrobenzothiazole | 3,5-diiodosalicylic aldehyde | Schiff Base | 76-80% (MW) | [1] |
| 2-Amino-benzothiazole | o-Vanillin | Schiff Base | - | [5] |
| Diazotized 2-Amino-benzothiazole | Substituted anilines/phenols | Azo Dye | 65-85% |[9] |
Table 2: Biological Activity of Benzothiazole Derivatives
| Compound Type | Activity | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Schiff's Base (SP16) | Anticancer | HeLa Cell Line | 2.517 µg/mL | [4] |
| Schiff's Base (from o-Vanillin) | Antioxidant (ABTS) | ABTS Radical | 52.36 µg/mL | [5] |
| Schiff's Base (from o-Vanillin) | Antioxidant (DPPH) | DPPH Radical | 248.82 µg/mL | [5] |
| Substituted 2-aminobenzothiazoles | Anticonvulsant | - | - | |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Potential mechanisms of anticonvulsant action.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. jocpr.com [jocpr.com]
- 6. ijfmr.com [ijfmr.com]
- 7. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of 2-Amino-4-methylbenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive High-Performance Liquid Chromatography (HPLC) method protocol for the quantitative purity analysis of 2-Amino-4-methylbenzothiazole.
Introduction
This compound is a crucial heterocyclic amine that serves as a building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound purity and the quantification of related impurities. The method is designed for specificity, accuracy, and reproducibility.
Experimental
2.1. Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven. A chromatographic data system (CDS) is required for data acquisition and processing.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]
-
Chemicals:
-
This compound Reference Standard (RS) of known purity.
-
This compound sample for analysis.
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (analytical grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
2.2. Chromatographic Conditions
A summary of the HPLC operating conditions is presented in Table 1. These parameters have been selected based on methods for structurally related aminothiazole compounds to achieve optimal separation.[2]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Approx. 25 °C) |
| Detection Wavelength | 283 nm |
| Run Time | 20 minutes |
Table 1: Summary of HPLC Chromatographic Conditions.
Detailed Protocols
3.1. Mobile Phase Preparation
-
Aqueous Component: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Final Mobile Phase: Mix 500 mL of the aqueous component with 500 mL of acetonitrile.
-
Degas the final mobile phase mixture using sonication or vacuum filtration before use.
3.2. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
3.3. Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
3.4. Experimental Workflow Diagram
The overall workflow for the purity analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis of this compound.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria for the system suitability are outlined in Table 2. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Table 2: System Suitability Test (SST) Acceptance Criteria.[3]
Analytical Procedure and Calculation
-
Sequence: Once the system suitability is confirmed, inject the blank (mobile phase) once, followed by the sample solution.
-
Data Analysis: Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.
-
Purity Calculation: The purity of the this compound sample is calculated using the area normalization method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
5.1. Representative Data
The following table presents example data for a system suitability test and a sample purity calculation.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Standard 1 | 8.52 | 1254321 | 1.2 | 6500 |
| Standard 2 | 8.51 | 1258765 | 1.2 | 6550 |
| Standard 3 | 8.53 | 1256543 | 1.3 | 6480 |
| Standard 4 | 8.52 | 1255987 | 1.2 | 6520 |
| Standard 5 | 8.51 | 1257123 | 1.2 | 6510 |
| Mean | 8.52 | 1256548 | 1.22 | 6512 |
| % RSD | 0.09% | 0.15% | - | - |
| Sample Analysis | ||||
| Main Peak | 8.53 | 98543210 | - | - |
| Impurity 1 | 6.78 | 15234 | - | - |
| Impurity 2 | 10.21 | 34567 | - | - |
| Total Area | - | 98592011 | - | - |
| Calculated Purity | - | 99.95% | - | - |
Table 3: Example of System Suitability and Sample Purity Calculation Data.
References
Application Notes and Protocols: Derivatization of 2-Amino-4-methylbenzothiazole for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Amino-4-methylbenzothiazole, a versatile heterocyclic scaffold, to generate novel compounds for biological screening. This document details synthetic protocols for creating Schiff base and amide derivatives, summarizes their biological activities in tabular format, and provides visual workflows and pathway diagrams to guide research and development efforts.
Introduction
This compound is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][3][4] The derivatization of the 2-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological targets.[5] This document outlines key derivatization strategies and screening protocols to facilitate the discovery of novel therapeutic agents.
Key Derivatization Strategies
The primary amino group of this compound serves as a versatile handle for chemical modification. Two common and effective derivatization approaches are the formation of Schiff bases and amides.
-
Schiff Base Formation: Condensation of the amino group with various aldehydes introduces a wide range of substituents, influencing the steric and electronic properties of the final compound.[6]
-
Amide Synthesis: Acylation of the amino group with acyl chlorides or carboxylic acids produces stable amide derivatives, which can participate in hydrogen bonding and other interactions with biological targets.[1]
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with substituted aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin, p-nitrobenzaldehyde)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
To this solution, add the substituted aldehyde (10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Synthesis of Amide Derivatives of this compound
This protocol outlines a general procedure for the synthesis of amide derivatives via the acylation of this compound with acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine (B92270) or triethylamine (B128534) (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (10 mmol) and a base such as pyridine (12 mmol) in 50 mL of dry DCM in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add the acyl chloride (11 mmol) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the pure amide derivative.
-
Characterize the purified compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation: Biological Activity
The following tables summarize the quantitative biological activity data for representative derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| D1 | Schiff Base (with Salicylaldehyde) | MCF-7 (Breast) | 15.2 | [3] |
| D2 | Schiff Base (with Vanillin) | A549 (Lung) | 22.5 | [7] |
| D3 | Amide (with Benzoyl Chloride) | HCT116 (Colon) | 9.8 | [8] |
| D4 | Amide (with 4-Nitrobenzoyl Chloride) | HeLa (Cervical) | 12.1 | [3] |
| D5 | Phenyl-substituted | OVCAR-3 (Ovarian) | <0.01 | [9] |
| D6 | Phenyl-substituted | IGROV1 (Ovarian) | <0.01 | [9] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | MIC (µg/mL) | Reference |
| D7 | Schiff Base (with p-chlorobenzaldehyde) | S. aureus | 18 | C. albicans | 12.5 | [10][11] |
| D8 | Schiff Base (with p-methoxybenzaldehyde) | E. coli | 16 | A. niger | 25 | [10][11] |
| D9 | Thiazolidinone | P. aeruginosa | 15 | - | - | [4] |
| D10 | Amide (with Isonicotinoyl chloride) | B. subtilis | 20 | A. flavus | 12.5 | [4] |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | IC₅₀ (µg/mL) | Reference |
| D11 | Amide (with Gallic acid) | DPPH Radical Scavenging | 25.8 | [2] |
| D12 | Schiff Base (with Hydroxybenzaldehyde) | ABTS Radical Scavenging | 32.1 | [12] |
| D13 | Amino acid conjugate | DPPH Radical Scavenging | 38.0 | [2] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for derivatization and biological screening.
Representative Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Biological Screening Workflow
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 1477-42-5 [sigmaaldrich.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylbenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Amino-4-methylbenzothiazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is consistently low, or I am not observing any product formation. What are the common causes?
Answer: Low yields in the synthesis of this compound are a frequent challenge and can arise from several factors:
-
Poor Quality of Starting Materials: The purity of the reactants is crucial. For instance, in syntheses starting from anilines, the purity of the aniline (B41778) derivative is important. In methods involving 2-aminothiophenols, these starting materials are highly susceptible to oxidation, which can prevent the desired reaction.
-
Inefficient Cyclization: The ring-closure step is critical. Factors such as reaction temperature, reaction time, and the effectiveness of the cyclizing agent (e.g., chlorine, sulfuryl chloride) can significantly impact the efficiency of this step.
-
Suboptimal Reaction Conditions: Temperature control is vital. Some reactions require low temperatures to minimize side reactions, while others may need heating to proceed to completion. The choice of solvent and the concentration of reagents also play a significant role.
-
Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Question: I can see the product forming on my TLC plate, but the isolated yield is very low. What could be the issue?
Answer: This discrepancy often points to problems during the work-up and purification stages:
-
Product Solubility: The desired product might be partially soluble in the solvent used for precipitation or washing, leading to loss of material.
-
Purification Issues: During purification by column chromatography, the product might degrade on the silica (B1680970) gel. In the case of recrystallization, choosing a suboptimal solvent can lead to significant product loss in the mother liquor.
-
Mechanical Losses: Transferring the product between flasks, filtration, and other handling steps can contribute to a lower isolated yield.
-
Issue 2: Formation of Side Products
-
Question: My final product is impure, and I suspect the formation of side products. What are the common side products and how can I avoid them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired this compound. Common side products include:
-
Over-halogenated Products: In syntheses using chlorine or bromine, unwanted halogenation of the aromatic ring can occur if an excess of the halogenating agent is used or if the reaction temperature is not properly controlled. To minimize this, the halogenating agent should be added slowly and in a stoichiometric amount.
-
Para-substituted Isomers: In reactions involving aromatic amines, substitution at the para position can compete with the desired ortho-cyclization, especially if the para position is unsubstituted.
-
Unreacted Intermediates: Incomplete cyclization can lead to the presence of intermediates, such as the corresponding thiourea (B124793) derivative, in the final product. Monitoring the reaction by TLC can help ensure the reaction goes to completion.
-
Data Presentation
The following table summarizes typical yields for different synthetic routes to 2-aminobenzothiazole (B30445) derivatives, providing a general reference for expected outcomes.
| Starting Material(s) | Cyclizing Agent/Catalyst | Solvent | Typical Yield (%) | Reference |
| p-Toluidine (B81030), Sodium Thiocyanate | Sulfuryl Chloride | Chlorobenzene | 64-67% | --INVALID-LINK-- |
| o-Tolylthiourea (B1334601) | Chlorine | Methylene (B1212753) Chloride | ~96% | --INVALID-LINK-- |
| N-Arylthioureas | Ruthenium Trichloride | Not Specified | up to 91% | --INVALID-LINK-- |
| N-Arylthioureas | Palladium(II) Acetate | Not Specified | up to 91% | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to this compound.
Method 1: Synthesis from p-Toluidine and Sodium Thiocyanate
This method is adapted from a procedure published in Organic Syntheses.[1]
1. Formation of p-Tolylthiourea:
- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.
- Slowly add 54 g (0.55 mole) of concentrated sulfuric acid.
- To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
- Heat the mixture at 100°C for 3 hours.
2. Cyclization:
- Cool the reaction mixture to 30°C.
- Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
- Maintain the mixture at 50°C for 2 hours.
3. Work-up and Purification:
- Filter the mixture to remove chlorobenzene.
- Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.
- Filter the hot solution and then make it alkaline with concentrated ammonium (B1175870) hydroxide.
- Collect the precipitated 2-Amino-6-methylbenzothiazole by filtration and wash with water.
- Recrystallize the crude product from a hot ethanol/water mixture.
Method 2: Synthesis from o-Tolylthiourea
This process is based on a patented procedure that reports high yields.[2][3][4]
1. Reaction Setup:
- Suspend o-tolylthiourea in methylene chloride (3 to 40 times the volume of the thiourea).
- Cool the suspension to a temperature between -20°C and +15°C.
2. Chlorination and Cyclization:
- While stirring, introduce 1 to 2 moles of chlorine gas for every mole of o-tolylthiourea.
- After the addition of chlorine, heat the mixture to reflux for 1 to 2 hours to remove the formed hydrochloric acid.
3. Isolation of the Product:
- Filter the reaction mixture to collect the this compound hydrochloride salt.
- Treat the hydrochloride salt with an aqueous solution of a base, such as sodium hydroxide, to neutralize it and precipitate the free base.
- Filter the solid product, wash with water, and dry.
Mandatory Visualizations
Reaction Mechanism: Hugerschoff Synthesis
Caption: Hugerschoff synthesis of this compound.
Experimental Workflow: Synthesis from p-Toluidine
Caption: Experimental workflow for the synthesis from p-toluidine.
Troubleshooting Logic for Low Yield
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
Optimizing reaction conditions for 2-Amino-4-methylbenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials for the synthesis of this compound are o-tolylthiourea (B1334601) or p-toluidine (B81030).[1][2] o-Tolylthiourea can be prepared from o-toluidine (B26562) and ammonium (B1175870) thiocyanate (B1210189) or sodium thiocyanate.[1][3]
Q2: What are the typical reaction conditions for the synthesis from o-tolylthiourea?
The synthesis from o-tolylthiourea typically involves its suspension in a solvent like methylene (B1212753) chloride, followed by the addition of a cyclizing agent such as chlorine gas.[1][3] The reaction is often carried out at low temperatures, between -20°C and +15°C.[1][3] The use of methylene chloride as a solvent is advantageous as it helps prevent ring chlorination.[1][3]
Q3: What is a common method for synthesizing this compound from p-toluidine?
A common method involves the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid in a solvent like chlorobenzene (B131634) to form p-tolylthiourea (B1348918) in situ.[2] This is followed by cyclization using sulfuryl chloride.[2]
Q4: How is the final product typically isolated and purified?
The reaction often yields the hydrochloride salt of this compound, which can be filtered off.[1][3] The free base is then obtained by treating the hydrochloride salt with a base, such as sodium hydroxide (B78521) or ammonium hydroxide.[1][2] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[2]
Troubleshooting Guide
Q1: I am getting a low yield of this compound. What are the possible causes and solutions?
Low yields can result from several factors. Consider the following troubleshooting steps:
-
Incomplete reaction: Ensure the reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, though be mindful of potential side reactions.
-
Suboptimal temperature control: The reaction involving chlorine gas is exothermic and requires careful temperature management.[1][3] Ensure the reaction mixture is maintained within the recommended temperature range of -20°C to +15°C to minimize side reactions.[1][3]
-
Loss of product during workup: The product may be lost during extraction or filtration steps. Ensure the pH is sufficiently basic during the neutralization of the hydrochloride salt to precipitate all of the free base.[1][2] When washing the product, use cold solvents to minimize dissolution.
-
Purity of starting materials: Impurities in the starting materials, such as o-toluidine or thiourea, can interfere with the reaction and reduce the yield. It is advisable to use pure, and if necessary, freshly distilled or recrystallized starting materials.[2]
Q2: My final product is impure. What are the common impurities and how can I remove them?
Common impurities can include unreacted starting materials, chlorinated byproducts, or other side-products.
-
Unreacted starting materials: If TLC or other analytical methods indicate the presence of starting materials, consider optimizing the reaction time and stoichiometry of the reagents. Purification by recrystallization is often effective in removing unreacted starting materials.[2]
-
Chlorinated byproducts: Ring chlorination can be a significant side reaction, especially when using chlorine gas for cyclization in solvents other than methylene chloride.[1][3] Using methylene chloride as the solvent is reported to prevent ring chlorination.[1][3] If chlorinated impurities are present, purification by column chromatography may be necessary.
-
Other side-products: The formation of di-p-tolylthiourea can occur.[2] Careful control of reaction conditions can minimize the formation of such byproducts. Recrystallization is a primary method for improving the purity of the final product.[2]
Q3: The reaction is not proceeding as expected. What should I check?
If the reaction is not proceeding, consider the following:
-
Reagent quality: Ensure the reagents, especially the cyclizing agent (e.g., chlorine gas or sulfuryl chloride), are of good quality and have not degraded.
-
Catalyst activity (if applicable): While the direct chlorination method may not use a catalyst, other benzothiazole (B30560) synthesis methods might.[1][4] If you are using a catalyzed reaction, ensure the catalyst is active.
-
Reaction setup: Check your reaction setup for any leaks, especially if you are using gaseous reagents like chlorine. Ensure proper stirring to maintain a homogeneous reaction mixture.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Isomer
| Feature | Method 1: From o-Tolylthiourea[1][3] | Method 2: From p-Toluidine (for 2-Amino-6-methylbenzothiazole)[2] |
| Starting Material | o-Tolylthiourea | p-Toluidine |
| Key Reagents | Chlorine gas | Sodium thiocyanate, Sulfuric acid, Sulfuryl chloride |
| Solvent | Methylene chloride | Chlorobenzene |
| Temperature | -20°C to +15°C | Thiourea formation: 100°C; Cyclization: <50°C |
| Reaction Time | 1-2 hours for HCl removal by reflux | Thiourea formation: 3 hours; Cyclization: 2 hours |
| Product Form | This compound | 2-Amino-6-methylbenzothiazole |
| Yield | ~92% (overall from o-tolylthiourea) | 64-67% |
| Purification | Treatment with base, filtration | Recrystallization from ethanol-water |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Tolylthiourea[1][3]
-
Suspend o-tolylthiourea in 3 to 40 times its weight of methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
Cool the suspension to a temperature between -20°C and +15°C.
-
While stirring, introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the mixture.
-
After the addition of chlorine, the hydrochloride salt of this compound will crystallize out, and hydrogen chloride gas will evolve.
-
Remove the evolved hydrogen chloride by boiling the mixture at reflux for 1 to 2 hours.
-
After the evolution of HCl has ceased, filter off the precipitated this compound hydrochloride.
-
To obtain the free base, suspend the hydrochloride salt in water and add a sufficient amount of an aqueous base solution (e.g., sodium hydroxide) until the solution is alkaline.
-
Filter the precipitated this compound, wash with water, and dry.
Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine[2]
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene.
-
Add concentrated sulfuric acid dropwise to the solution to form a fine suspension of p-toluidine sulfate.
-
Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours to form p-tolylthiourea.
-
Cool the reaction mixture to 30°C and add sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the product.
-
Filter the crude product and wash it with water.
-
For purification, dissolve the product in hot ethanol, treat with activated carbon (e.g., Norit), and filter.
-
Add hot water to the filtrate, stir vigorously, and chill to crystallize the pure 2-Amino-6-methylbenzothiazole.
-
Filter the purified product, wash with 30% ethanol, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-4-methylbenzothiazole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-methylbenzothiazole by recrystallization.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | White to off-white or slightly beige crystalline powder | [1][2] |
| Melting Point | 137-139 °C | [3][4] |
| Water Solubility | < 0.1 g/100 mL at 24 °C | [2] |
| Common Recrystallization Solvents | Ethanol (B145695), Methanol (B129727), Heptane/Toluene, Acetone/Water, Dilute Ethanol, Chloroform | [5][6] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This protocol outlines a general method for the purification of this compound using a single solvent. Ethanol is often a good starting point for 2-aminobenzothiazole (B30445) derivatives.[5]
Objective: To remove impurities by dissolving the crude this compound in a minimum amount of a hot solvent and allowing the pure compound to crystallize upon cooling.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[5] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[8]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities.[5] In this case, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.[5] This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the crystals can be assessed by taking a melting point.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
Solution:
-
Try a different solvent: If the compound remains insoluble even after adding a significant amount of boiling solvent, a different solvent should be selected. For aromatic amines like this compound, polar solvents like ethanol or methanol are often effective.[5][10]
-
Increase Solvent Volume: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
Q2: No crystals are forming, even after the solution has cooled in an ice bath.
Possible Causes:
-
Too much solvent was used: This is the most common reason for crystallization failure, as the solution is not supersaturated.[11]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[8]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.[12]
Q3: The compound "oils out" instead of forming crystals.
Possible Causes:
-
Low melting point of the compound or impurities: The melting point of the solid may be lower than the temperature of the solution, causing it to separate as a liquid. This can be exacerbated by the presence of impurities which can depress the melting point.[12]
-
Solution is too concentrated: If the solution is highly supersaturated, the compound may come out of solution too quickly as an oil.
Solutions:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly.[12]
-
Use a different solvent system: Consider a solvent with a lower boiling point or a solvent pair.
Q4: The final product is discolored (e.g., yellow or brown).
Possible Cause: The presence of colored impurities that co-crystallize with the product. This can be due to oxidation or side-products from the synthesis.[5]
Solution:
-
Activated Charcoal Treatment: Redissolve the discolored crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[5] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[12]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.[5]
Q5: The recovery yield is very low.
Possible Causes:
-
Using too much solvent: A significant amount of the product will remain dissolved in the mother liquor if an excess of solvent is used.[12]
-
Premature crystallization: The product may have crystallized in the filter paper during a hot filtration step.
-
Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.[5]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[8]
Solutions:
-
Use the minimum amount of hot solvent necessary for dissolution.[8]
-
Pre-heat the filtration apparatus for hot filtration to prevent premature crystallization.[13]
-
Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[5]
-
Always wash the crystals with a minimal amount of ice-cold solvent. [8]
-
Recover a second crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled to obtain a second, though likely less pure, crop of crystals.[14]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1477-42-5 [m.chemicalbook.com]
- 3. This compound | 1477-42-5 [chemicalbook.com]
- 4. 2-氨基-4-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. benchchem.com [benchchem.com]
Side reactions and byproduct formation in 2-Amino-4-methylbenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed laboratory-scale synthesis involves the reaction of p-toluidine (B81030) with a thiocyanate (B1210189) salt (such as sodium or potassium thiocyanate) in the presence of an acid to form an N-(4-methylphenyl)thiourea intermediate. This intermediate is then cyclized using an oxidizing agent, such as sulfuryl chloride or chlorine, to yield this compound.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include the formation of di-p-tolylthiourea, incomplete cyclization leaving unreacted p-tolylthiourea (B1348918), and potential chlorination of the aromatic ring if chlorine is used as the cyclizing agent under certain conditions.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material (p-toluidine) and the desired product, you can track the consumption of the reactant and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be utilized for more detailed analysis of the reaction mixture, including the identification of intermediates and byproducts.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the thiourea (B124793) intermediate: Insufficient reaction time or temperature during the initial step. 2. Incomplete cyclization: The cyclizing agent may be old or added at an incorrect temperature. The reaction may not have been allowed to proceed for a sufficient duration. 3. Loss of product during workup: The product may be partially soluble in the wash solutions. | 1. Ensure the reaction mixture is heated at the recommended temperature (around 100°C) for at least 3 hours to facilitate the formation of p-tolylthiourea.[1] 2. Use a fresh batch of the cyclizing agent. Control the temperature carefully during its addition, typically keeping it below 50°C.[1] Extend the reaction time for the cyclization step. 3. Minimize the volume of water used for washing the precipitated product. Chilling the mixture can further reduce solubility losses. |
| Presence of Unreacted p-Tolylthiourea in the Final Product | Incomplete cyclization: The amount of cyclizing agent was insufficient, or the reaction conditions were not optimal for complete conversion. | Increase the molar equivalent of the cyclizing agent slightly. Ensure the reaction temperature and time for the cyclization step are adequate. The unreacted thiourea can often be removed during the purification step.[1] |
| Formation of a Significant Amount of Di-p-tolylthiourea | This byproduct can form from the reaction of p-tolylthiourea with unreacted p-toluidine. | Ensure the initial reaction to form p-tolylthiourea goes to completion by using a slight excess of sodium thiocyanate and allowing for sufficient reaction time.[1] |
| Product is an Off-Color or Dark Tar | Oxidation of p-toluidine: The starting material can oxidize, leading to colored impurities. Decomposition at high temperatures: Excessive heat during the reaction or workup can cause degradation. | Use freshly distilled p-toluidine for the reaction.[1] Maintain careful temperature control throughout the synthesis and purification steps. Treatment with activated carbon (Norit) during recrystallization can help remove colored impurities.[1] |
| Ring Chlorination Byproduct Detected | Use of chlorine gas as the cyclizing agent in certain solvents can lead to electrophilic aromatic substitution on the benzene (B151609) ring. | A patented method suggests using methylene (B1212753) chloride as the solvent to avoid ring chlorination when using chlorine gas for cyclization.[2] Alternatively, using sulfuryl chloride is a common method that is less prone to this side reaction.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Step 1: Formation of N-(4-methylphenyl)thiourea
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the resulting suspension.
-
Heat the mixture to 100°C for 3 hours.
Step 2: Cyclization to this compound
-
Cool the reaction mixture to 30°C.
-
Carefully add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Filter the mixture to remove chlorobenzene.
-
Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium (B1175870) hydroxide.
-
Collect the precipitated this compound by filtration and wash with water.
Step 3: Purification
-
Dissolve the crude product in hot ethanol.
-
Add activated carbon (Norit) and filter the hot solution.
-
Add hot water to the filtrate to induce crystallization.
-
Stir the mixture vigorously and cool rapidly.
-
Collect the purified product by filtration, wash with 30% ethanol, and dry.
Data Presentation
Table 1: Summary of a Typical Synthesis of 2-Amino-6-methylbenzothiazole (a related isomer, for illustrative purposes of expected yields). [1]
| Reactant | Moles | Yield of Intermediate (p-tolylthiourea) | Final Product Yield | Melting Point of Final Product |
| p-toluidine | 1.0 | 84% | 64-67% | 135-136°C |
Note: The synthesis of this compound is expected to have comparable yields and potential for byproduct formation.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reactions
Caption: Formation of common byproducts during the synthesis.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Improving the Purity of 2-Amino-4-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Amino-4-methylbenzothiazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a brownish or yellowish tint. What are the likely impurities and how can I remove them?
A1: A discolored appearance in this compound is typically due to oxidation byproducts or residual starting materials from the synthesis. Common synthesis routes, such as the reaction of o-tolylthiourea (B1334601) with a cyclizing agent, can lead to colored impurities.[1][2]
To decolorize your product, an activated charcoal treatment during recrystallization is highly effective.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. For persistent coloration, a second recrystallization or column chromatography may be necessary.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The most common impurities will depend on your synthetic route. If you are using the common method involving the cyclization of o-tolylthiourea, potential impurities include:
-
Unreacted o-tolylthiourea: This starting material may carry through the reaction.
-
This compound hydrochloride: If the reaction is performed under acidic conditions, the hydrochloride salt of your product may form.[1][3]
-
Oxidation byproducts: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
-
Solvent residues: Residual solvents from the reaction or workup may be present.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the use of an inappropriate solvent, a solution that is too dilute, or the presence of impurities that inhibit crystal formation.
Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Use a Mixed-Solvent System: If a single solvent is not working, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it is clear and allow it to cool slowly. A common combination is ethanol (B145695) and water.[2]
Q4: My yield of pure this compound is very low after purification. What are the possible reasons for this?
A4: Low recovery after purification can be attributed to several factors:
-
Multiple Purification Steps: Each successive purification step will inevitably result in some loss of material.
-
Suboptimal Recrystallization Solvent: If your compound has high solubility in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor.
-
Incomplete Precipitation: Ensure that you have allowed sufficient time for crystallization and that the solution is adequately cooled, perhaps in an ice bath, to maximize product precipitation.
-
Premature Filtration: Filtering the crystals before precipitation is complete will lead to a lower yield.
Troubleshooting Guides
Recrystallization Troubleshooting
This guide will help you navigate common issues encountered during the recrystallization of this compound.
Caption: A flowchart to troubleshoot common recrystallization problems.
Column Chromatography Troubleshooting
This guide addresses potential issues during the purification of this compound by column chromatography.
Caption: A workflow for troubleshooting column chromatography purification.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the purification of this compound.
Table 1: Recrystallization Solvents and Conditions
| Solvent System | Ratio (v/v) | Temperature (°C) | Expected Purity | Notes |
| Ethanol | - | Boiling (~78°C) | >98% | A good general-purpose solvent for recrystallization. |
| Heptane (B126788)/Toluene | Minimal Toluene | Boiling (~98°C) | >99% | The compound is dissolved in a minimal amount of hot toluene, and heptane is added to induce crystallization.[4] |
| Ethanol/Water | ~2:1 | Boiling (~80-90°C) | >98% | Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly. |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Loading | Expected Purity |
| Silica (B1680970) Gel (60-120 mesh) | Hexane (B92381):Ethyl Acetate (B1210297) | 10:1 to 4:1 | 1-2% of silica weight | >99% |
| Basic Alumina | Dichloromethane (B109758):Methanol | 100:0 to 98:2 | 1-2% of alumina weight | >99% |
| Silica Gel (60-120 mesh) | Dichloromethane with 0.5% Triethylamine | Isocratic | 1-2% of silica weight | >99% |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture to boiling while stirring.
-
Add more ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).
-
Collect fractions and monitor the separation by TLC. A suitable TLC mobile phase is hexane:ethyl acetate (4:1).
-
Gradually increase the polarity of the mobile phase (e.g., to 4:1 hexane:ethyl acetate) to elute the desired compound.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Caption: A step-by-step workflow for purifying this compound using column chromatography.
References
Stability of 2-Amino-4-methylbenzothiazole under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4-methylbenzothiazole under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample has developed a yellow or brownish tint. What could be the cause?
A1: A color change in your sample often indicates degradation. This compound and related compounds can be susceptible to oxidation, which may lead to the formation of colored impurities.[1] This can be exacerbated by exposure to air (oxygen), light, or incompatible substances. It is recommended to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh, uncolored sample.
Q2: I am observing inconsistent results in my experiments using this compound. Could storage conditions be a factor?
A2: Yes, improper storage can lead to the degradation of this compound, affecting its purity and reactivity. This compound is known to be sensitive to moisture.[2] It is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2] Inconsistent results can arise from using a partially degraded compound.
Q3: My reaction involving this compound is yielding unexpected side products and low yields. What are the potential stability issues?
A3: Low yields and the formation of side products can be attributed to the degradation of this compound under your specific reaction conditions. Key factors to consider include:
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong bases.[1] These reagents can cause significant degradation.
-
pH Instability: The compound is susceptible to hydrolysis, particularly under alkaline conditions. If your reaction is performed at a high pH, consider if the stability of the compound is compromised.
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce decomposition, leading to the formation of various byproducts.[1]
Q4: How should I prepare solutions of this compound for my experiments to ensure its stability?
A4: To maintain the integrity of this compound in solution, consider the following:
-
Solvent Selection: Use high-purity, dry solvents. Given its moisture sensitivity, minimizing water content is critical.
-
pH Control: If working with aqueous solutions, be mindful of the pH. Acidic conditions may improve solubility by protonating the amino group, but extreme pH levels should be avoided to prevent hydrolysis.[1]
-
Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize the potential for degradation over time.
-
Protection from Light: If your experimental setup allows, protect the solution from direct light to prevent photolytic degradation.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on forced degradation studies of structurally similar benzothiazole (B30560) derivatives. These conditions are typically used to intentionally degrade a substance to understand its stability profile.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant | Hydroxylated derivatives, potential ring opening |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Very Significant | Hydroxylated derivatives, potential ring opening |
| Oxidative | 3% H₂O₂ | Ambient | 24 hours | Significant | N-oxides, hydroxylated derivatives, colored impurities |
| Photolytic | UV light (254 nm) | Ambient | 48 hours | Moderate | Photodegradation products, colored impurities |
| Thermal (Solid) | 80°C | 72 hours | Low | Minimal degradation of the solid | |
| Thermal (Solution) | 60°C in Water | 72 hours | Moderate | Hydrolysis and other thermal degradation products |
Note: The "Expected Degradation" is a qualitative assessment based on the behavior of similar compounds and may vary for this compound.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific application.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
3. Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or a wavelength determined by UV scan)
-
Injection Volume: 10 µL
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Sample at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Sample at various time points and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and sample at various time points.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) and also a solution of the compound. Sample at various time points, dissolve the solid in a suitable solvent, and analyze both sets of samples.
5. Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound. Peak purity analysis of the parent peak should be performed to confirm that it is free from co-eluting impurities.
Visualizations
Experimental Workflow for Stability Testing
References
Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminobenzothiazole (B30445) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common experimental issues, detailed protocols, and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, leading to reduced yields or purification difficulties.
Question 1: My reaction has a very low yield or no product at all. What are the common causes and solutions?
Low or non-existent yield is a frequent issue stemming from several potential factors related to reagents and reaction conditions.[1]
-
Poor Quality of Starting Materials: Anilines can degrade over time, and reagents like 2-aminothiophenol (B119425) are highly susceptible to oxidation, which can inhibit the reaction.[1][2] Aldehydes or other carbonyl-containing starting materials may contain carboxylic acid impurities that interfere with the synthesis.[1]
-
Solution: Use freshly opened or purified starting materials. To prevent the oxidation of sensitive reagents like 2-aminothiophenol, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion within the planned timeframe.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction duration.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for success.[1]
-
Solution: If the yield is low at room temperature, consider gradually increasing the heat. Conversely, if byproduct formation is an issue at higher temperatures, lowering the temperature may be beneficial.[1][3] It may be necessary to screen different catalysts to find the optimal one for your specific substrates.[1] For Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been effective.[4][5]
-
-
Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion.
-
Solution: Double-check all calculations and measurements for the reactants. This is especially important for solid reagents that may be hygroscopic.
-
Question 2: I'm observing significant byproduct formation on my TLC. What are the likely side reactions?
Byproduct formation is a common challenge, especially in one-pot syntheses involving thiocyanates.
-
Regioselectivity Issues: In syntheses starting from anilines and thiocyanates (the Hugershoff reaction), thiocyanation at the para-position of the aniline (B41778) ring can be a predominant competing reaction if that position is unsubstituted.[6][7]
-
Solution: Protect the para-position of the aniline with a suitable blocking group or use a starting material that already has a substituent at the para-position. This directs the cyclization to the desired ortho-position.
-
-
Formation of Phenylthioureas: The intermediate arylthiourea may not fully cyclize, remaining as a significant impurity.[3][8]
-
Solution: Ensure the oxidizing agent (e.g., bromine) is added under controlled conditions and that the reaction temperature is sufficient to promote cyclization.[3] Monitoring by TLC can help determine the optimal reaction time to maximize conversion of the thiourea (B124793) intermediate.
-
-
Hydrolysis: The phenylthiourea (B91264) starting material can hydrolyze, particularly under harsh acidic conditions.[3]
-
Solution: Carefully control the acidity and temperature of the reaction medium.
-
Question 3: My final product is off-white or colored, suggesting impurities. How can I improve its purity and color?
Colored impurities often arise from oxidation or residual starting materials.
-
Solution 1: Recrystallization. This is the most common and effective method for purifying solid 2-aminobenzothiazole derivatives.[2][9]
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) in which it is highly soluble.[3][9] If the solution is colored, add a small amount of activated charcoal (Norit) and filter the hot solution to remove the charcoal and other insoluble impurities.[3][9] Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9] Collect the pure crystals by vacuum filtration.[9]
-
-
Solution 2: Column Chromatography. For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a viable option.[6][9]
-
Eluent Systems: A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane.[6][9] For more polar compounds, chloroform (B151607) may also be used.[9]
-
-
Solution 3: Regeneration from Salt. For basic derivatives, purification can be achieved by forming the hydrochloride salt, which can help remove colored impurities, and then regenerating the free base.[3]
Question 4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[9]
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "poorer" or "anti-solvent" (one in which the compound is less soluble, like water or hexane) until the solution becomes slightly turbid.[9]
-
Add a drop or two of the primary solvent to clarify the solution.
-
Allow the solution to cool very slowly, scratching the inside of the flask with a glass rod to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminobenzothiazoles? The classical and widely used method is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[10][11] This is often performed as a one-pot synthesis by reacting a substituted aniline with a thiocyanate (B1210189) salt (like KSCN or NH₄SCN) and an oxidizing agent, typically bromine in acetic acid.[6][8]
Q2: Are there greener or more modern synthetic alternatives? Yes, modern approaches focus on improving efficiency and reducing hazardous reagents. These include:
-
Transition Metal-Catalyzed Reactions: Methods using palladium, copper, or ruthenium catalysts can achieve cyclization under milder conditions.[4][12]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields.[6][12]
-
Solid-Phase Synthesis: This technique is particularly useful for generating libraries of derivatives for drug discovery, as it simplifies purification and handling.[6][13]
Q3: What are the key safety precautions for this synthesis? The synthesis can involve hazardous materials. Key precautions include:
-
Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
-
Exothermic Reactions: The oxidative cyclization step can be exothermic. Maintain careful temperature control and add reagents slowly, especially during scale-up, to prevent a reaction runaway.[7]
-
Solvents and Reagents: Handle all organic solvents and reagents according to their safety data sheets (SDS).
Data Presentation
Table 1: Comparison of Solvents for Recrystallization
| Solvent System | Application | Reference |
| Ethanol | A common and effective solvent for many derivatives. | [9] |
| Methanol | Used successfully for some 2-aminobenzothiazoles. | [5][9] |
| Dilute Ethanol (e.g., 70%) | Effective for the parent 2-aminobenzothiazole. | [9] |
| Acetone/Water | Used as an antisolvent system for purification. | [9][14] |
| Chloroform | Used for crystallizing certain synthesized derivatives. | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzothiazole via Hugershoff Reaction
This protocol describes the synthesis of the parent 2-aminobenzothiazole from aniline. It can be adapted for substituted anilines.
Materials:
-
Aniline
-
Ammonium (B1175870) thiocyanate (NH₄SCN)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Bromine
-
Glacial Acetic Acid
Procedure: [15]
-
In a round-bottom flask, dissolve equimolar quantities of aniline (e.g., 0.02 mol) and ammonium thiocyanate (e.g., 0.02 mol, 1.5 g) in ethanol.
-
Add a catalytic amount of concentrated HCl (e.g., 2 mL).
-
Prepare a solution of bromine (e.g., 0.05 mol, 2.7 mL) in glacial acetic acid.
-
Slowly add the bromine solution to the reaction mixture with stirring.
-
Reflux the reaction mixture for 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask in an ice-water bath.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water and allow it to dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole.
Visualizations
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of 2-aminobenzothiazole.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision-making workflow for troubleshooting low yields in synthesis.
Common Reaction Pathways: Desired vs. Side Reaction
Caption: Competing reaction pathways in the synthesis of 2-aminobenzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. iajesm.in [iajesm.in]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sphinxsai.com [sphinxsai.com]
How to avoid disulfide dimer formation in 2-aminothiophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of disulfide dimer formation in reactions involving 2-aminothiophenol (B119425).
Troubleshooting Guides
Q1: My reaction with 2-aminothiophenol is turning cloudy and a white/yellow precipitate is forming. What is happening and how can I prevent it?
A1: The formation of a precipitate is a common indication of the oxidation of 2-aminothiophenol to its disulfide dimer, bis(2-aminophenyl) disulfide. This dimer is often less soluble in organic solvents than the starting material, causing it to precipitate out of the solution.[1] This oxidation is primarily caused by atmospheric oxygen.
Troubleshooting Steps:
-
Implement an Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[2][3] Performing the reaction under an inert atmosphere like nitrogen or argon is essential.
-
Deoxygenate Solvents: Solvents can contain significant amounts of dissolved oxygen.[1] Always degas your solvents before use.
-
Check Reagent Purity: 2-aminothiophenol itself can degrade upon storage. Use a fresh bottle or purify the reagent if it has been stored for a long time.
Q2: Despite using an inert atmosphere, I am still observing significant disulfide dimer formation. What other factors could be at play?
A2: While an inert atmosphere is crucial, other factors can contribute to disulfide formation.
Troubleshooting Steps:
-
Solvent Purity: Peroxides in solvents like THF or ethers can oxidize thiols. Ensure you are using high-purity, peroxide-free solvents.
-
Reaction pH: The susceptibility of the thiol group to oxidation is pH-dependent. Under basic conditions, the formation of the thiolate anion increases its reactivity towards oxidants. Maintaining a neutral or slightly acidic pH can help minimize dimer formation.[4]
-
Reaction Temperature: High temperatures can sometimes accelerate oxidation. If the desired reaction allows, consider running it at a lower temperature.
Q3: I have already formed the disulfide dimer. Is there a way to reverse this and recover the 2-aminothiophenol?
A3: Yes, the disulfide bond can be cleaved to regenerate the thiol. This is a common strategy if dimer formation cannot be completely avoided.
Troubleshooting Steps:
-
Use a Reducing Agent: The addition of a reducing agent can convert the disulfide back to the thiol. Common choices include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165) (NaBH4).[3] The choice of reducing agent will depend on the compatibility with other functional groups in your molecule.
-
Purification: After reduction, you will need to purify the 2-aminothiophenol from the reducing agent and its byproducts.
Frequently Asked Questions (FAQs)
Why is 2-aminothiophenol so prone to forming disulfide dimers?
The thiol group (-SH) in 2-aminothiophenol is readily oxidized, particularly in the presence of oxygen.[2][5] Two molecules of 2-aminothiophenol can each lose a hydrogen atom from their thiol groups and form a sulfur-sulfur bond, resulting in the disulfide dimer. This process is often catalyzed by trace metals or facilitated by basic conditions.
What is the best way to store 2-aminothiophenol?
To minimize oxidation during storage, 2-aminothiophenol should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.[3] For long-term storage, refrigeration is recommended.
Can I use a vacuum to remove oxygen from my reaction?
While applying a vacuum can remove some oxygen, it is generally less effective than maintaining a positive pressure of an inert gas. For best results, a combination of techniques is recommended: deoxygenate the solvent, assemble the reaction under a stream of inert gas, and then maintain a positive pressure of that gas throughout the reaction.
Experimental Protocols
Protocol 1: General Reaction Setup under Inert Atmosphere
This protocol describes a general method for setting up a reaction involving 2-aminothiophenol to minimize disulfide dimer formation.
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Septa
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line (optional, but recommended)
-
Deoxygenated solvents
-
2-aminothiophenol
-
Other reactants
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while flushing with nitrogen or argon.
-
Solvent Addition: Add the deoxygenated solvent to the reaction flask via cannula or a syringe.
-
Inert Gas Flow: Maintain a gentle, positive flow of inert gas throughout the entire experiment. The outflow can be monitored with an oil bubbler.
-
Reagent Addition: Add 2-aminothiophenol and other reagents to the reaction flask via syringe through a septum.
-
Reaction: Proceed with the reaction as planned, maintaining the inert atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.
Protocol 2: Solvent Deoxygenation (Freeze-Pump-Thaw Method)
This is a highly effective method for removing dissolved oxygen from solvents.[1]
Materials:
-
Schlenk flask
-
Solvent to be deoxygenated
-
Liquid nitrogen
-
High-vacuum pump
-
Inert gas source
Procedure:
-
Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove the gases from the headspace.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
-
Storage: After the final cycle, backfill the flask with an inert gas (nitrogen or argon). The deoxygenated solvent can be stored under a positive pressure of the inert gas.
Quantitative Data
The following table summarizes the yields of various reactions involving 2-aminothiophenol derivatives under different conditions. While not a direct comparison, it highlights the successful yields achieved when appropriate precautions are taken.
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, Aromatic Aldehyde | H2O2, HCl, Ethanol, RT | 2-Arylbenzothiazole | High (not specified) | [5] |
| 2-Aminothiophenol, Aldehyde | ZnO NPs, Ethanol/Neat, RT | 2-Substituted Benzothiazole | 76-96% | [6] |
| 2-Aminothiophenol, Ketone | Excess ketone (solvent), Reflux | 2-Substituted Benzothiazole | 39-95% | [6] |
| 2-Aminothiophenol, Aldehyde | Ag2O, Microwave | 2-Substituted Benzothiazole | 92-98% | [6] |
| Substituted 2-Aminothiophenol, Aldehyde | Zn(OAc)2·2H2O, Solvent-free, 80°C | Substituted 2-Arylbenzothiazole | 67-96% | [7] |
Visualizations
Caption: Mechanism of disulfide dimer formation from 2-aminothiophenol via oxidation.
Caption: Troubleshooting flowchart for preventing disulfide dimer formation.
References
Optimizing solvent choice for 2-Amino-4-methylbenzothiazole reactions
Technical Support Center: 2-Amino-4-methylbenzothiazole Reactions
Welcome to the technical support center for optimizing reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is consistently low. What are the common solvent-related causes?
-
Answer: Low yields can frequently be traced back to suboptimal solvent choice. Key factors include:
-
Poor Solubility of Reactants: this compound is poorly soluble in water and some non-polar solvents.[1][2][3] If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider solvents like ethanol, DMF, or methylene (B1212753) chloride where solubility is higher.[4][5][6]
-
Inefficient Cyclization or Oxidation: In syntheses forming the benzothiazole (B30560) ring, the final oxidation step is critical.[7][8] The solvent can influence this; for example, some protocols benefit from solvents that are compatible with oxidants like H₂O₂ or even use a solvent like DMSO which can also act as the oxidant.[6][8]
-
Product Loss During Work-up: If your product is soluble in the solvent used for washing or work-up, you will lose a significant portion of your material. A common technique is to precipitate the product from the reaction mixture by adding a non-solvent, such as ice-cold water.[7][9]
-
Issue 2: Significant Side Product Formation
-
Question: I am observing a complex mixture with many side products. How can the solvent choice minimize them?
-
Answer: Side product formation is often a major contributor to low yields and can be highly dependent on the solvent system.[10]
-
Solvent-Induced Side Reactions: Ensure your solvent is inert under the reaction conditions. For example, in the synthesis of this compound from o-tolylthiourea (B1334601) using chlorine, the use of methylene chloride as a solvent prevents undesirable chlorination on the benzene (B151609) ring.[4]
-
Incorrect Polarity: The polarity of the solvent can stabilize or destabilize reaction intermediates. An inappropriate solvent might favor an undesired reaction pathway. It is crucial to screen a variety of solvents with different polarities to find the optimal medium for your specific reaction.[6]
-
Elevated Temperatures: Some side reactions, like sulfonation when using sulfuric acid, are more prevalent at higher temperatures.[10] Choosing a solvent with a lower boiling point can sometimes help, but you must balance this with the required activation energy for the primary reaction.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I'm struggling to isolate a pure product from the reaction mixture. What strategies can I employ?
-
Answer: Isolation issues are common, especially when the product has solubility characteristics similar to the starting materials or byproducts.
-
Product is Too Soluble: If the product is highly soluble in the reaction solvent, precipitation will be difficult.[8] In this case, after the reaction is complete, try adding a non-solvent (an "anti-solvent") like water or hexane (B92381) to induce precipitation.[8]
-
Purification by Recrystallization: This is a highly effective method for purification. The key is to find a solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] For 2-amino-6-methylbenzothiazole, a related compound, recrystallization from a hot ethanol/water mixture is effective.[11]
-
Purification via Salt Formation: For amine-containing compounds like this compound, an effective purification strategy is to convert the crude base into its hydrochloride salt. The salt can be precipitated, recrystallized from a suitable solvent, and then neutralized back to the free base if required.[10]
-
Frequently Asked Questions (FAQs)
-
Question: What are the most critical solvent properties to consider for reactions with this compound?
-
Answer: The most critical properties are:
-
Solubilizing Power: The ability to dissolve the reactants and any catalysts.
-
Inertness: The solvent should not react with the starting materials, intermediates, products, or catalysts.
-
Boiling Point: The boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure.
-
Polarity: The solvent's polarity can dramatically influence reaction rates and selectivity by stabilizing or destabilizing transition states.
-
-
Question: Are there any known chemical incompatibilities for this compound?
-
Answer: Yes. As both an amine and an organosulfide, it is incompatible with a range of substances, including strong acids, acid halides, anhydrides, isocyanates, aldehydes, and strong reducing agents.[1][2][12][13] Reactions with these materials can be exothermic.[1][13]
-
Question: What is the solubility profile of this compound?
-
Answer: It is described as an off-white to beige crystalline powder.[2][12] It is generally insoluble in water but soluble in various organic solvents.[1][2][3] Specific crystallization has been reported from heptane (B126788) with a small amount of toluene.[14]
-
Question: How can I handle this reagent safely?
-
Answer: this compound is harmful if swallowed.[1] When heated to decomposition, it can emit very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][12] It is also sensitive to moisture and should be stored in a dry place with the container closed when not in use.[1][2][12] Always wear suitable protective clothing, gloves, and eye/face protection.[12]
Data Presentation: Solvent Effects on Benzothiazole Reactions
The following table summarizes the effects of different solvents on common reactions involving the 2-aminobenzothiazole (B30445) core. This data is compiled from various protocols and provides a comparative overview to aid in solvent selection.
| Reaction Type | Reactants | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Ring Formation [4] | o-tolylthiourea, Cl₂ | Methylene Chloride | None | -20 to +15 | 1-2 | High | Prevents undesirable ring chlorination. |
| N-Acylation [15] | 2-aminobenzothiazole, Chloroacetyl Chloride | Benzene | Triethylamine (B128534) | Ice-cold to Reflux | 10 | 75% | A standard method for acylation. |
| N-Acylation [16] | 2-aminobenzothiazole | Acetic Acid | None (Solvent) | Reflux (~118) | 8-10 | 88% | Acetic acid serves as both reactant and solvent. |
| Thiourea Formation [5] | 2-aminobenzothiazole, Butyl isothiocyanate | DMF | Triethylamine | 90 | 18 | >95% | DMF is a polar aprotic solvent suitable for this reaction type. |
| Condensation [7] | 2-aminothiophenol, Aromatic aldehyde | Ethanol | H₂O₂ / HCl | Room Temp. | 1 | Good | A common "green" solvent choice for this condensation. |
Experimental Protocols
Detailed methodologies for key reactions are provided below.
Protocol 1: Synthesis of this compound via Ring Closure [4]
This protocol describes the synthesis from o-tolylthiourea using chlorine for oxidative cyclization.
-
Reaction Setup: Suspend o-tolylthiourea in 3 to 40 times its weight in methylene chloride in a suitable reaction vessel.
-
Cooling: Cool the suspension to a temperature between -20°C and +15°C with stirring.
-
Chlorination: Introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the stirred mixture.
-
HCl Removal: After the addition of chlorine is complete, heat the mixture to reflux for 1 to 2 hours to drive off the hydrochloric acid formed during the reaction.
-
Isolation of Salt: Cool the mixture and filter the precipitated solid, which is this compound hydrochloride.
-
Neutralization: To obtain the free base, treat the hydrochloride salt with a sufficient amount of a base, such as sodium hydroxide (B78521) solution, until the solution is alkaline.
-
Final Product Isolation: Filter the resulting white crystalline powder, wash with water, and dry.
Protocol 2: N-Acylation using Acyl Chloride [15]
This protocol details a general method for the N-acylation of a 2-aminobenzothiazole derivative.
-
Reaction Setup: Dissolve 2-aminobenzothiazole (1 eq) and triethylamine (1 eq) in anhydrous benzene in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1 eq) dropwise to the cooled, stirred solution.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.
-
Work-up: Filter off the precipitated triethylamine hydrochloride. Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.
-
Purification: Concentrate the solution under reduced pressure. The separated solid product can be purified by column chromatography.
Protocol 3: Diazotization and Azo Coupling [17][18]
This protocol outlines the conversion of the primary amino group to a diazonium salt, followed by coupling to form an azo dye.
-
Diazotization Setup: Dissolve this compound (1 eq) in a solution of water and concentrated hydrochloric acid (2.5-3 eq). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Nitrite (B80452) Addition: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold distilled water. Add this solution dropwise to the cold amine solution, keeping the temperature below 5°C.
-
Completion Check: Monitor for the presence of excess nitrous acid using starch-iodide paper. Continue stirring at 0-5°C for 30 minutes. The resulting diazonium salt solution should be kept cold and used immediately.
-
Coupling Component Preparation: Dissolve an electron-rich coupling partner (e.g., a phenol (B47542) or N,N-dialkylaniline, 1 eq) in a separate flask. For phenols, use a cold, dilute solution of sodium hydroxide; for anilines, use a dilute acid solution. Cool this solution to 0-5°C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with continuous stirring. A brightly colored precipitate of the azo dye should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the precipitated dye by vacuum filtration and wash with cold water.
Visualizations
Caption: Workflow for selecting and optimizing a reaction solvent.
Caption: Logic diagram for troubleshooting low reaction yields.
References
- 1. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1477-42-5 [chemicalbook.com]
- 3. This compound CAS#: 1477-42-5 [m.chemicalbook.com]
- 4. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. journal.umpr.ac.id [journal.umpr.ac.id]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-Amino-4-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted and scalable method is the oxidative cyclization of o-tolylthiourea (B1334601) using chlorine gas in an inert solvent like methylene (B1212753) chloride. This method is favored for its high yields and the prevention of unwanted ring chlorination, a common side reaction with other chlorinating agents or solvents.[1][2][3]
Q2: What are the critical safety precautions to consider when using chlorine gas on a larger scale?
A2: Chlorine gas is highly toxic and corrosive. Key safety measures include:
-
Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated, contained environment.
-
Scrubber: A caustic scrubber (e.g., sodium hydroxide (B78521) solution) must be in place to neutralize any unreacted chlorine gas exiting the reactor.
-
Material Compatibility: Use materials resistant to dry chlorine, such as glass, steel, or certain plastics. Moisture will make chlorine highly corrosive to most metals.
-
Temperature Control: The reaction is exothermic, and proper cooling is essential to prevent runaway reactions.
-
Personnel Training: All personnel must be thoroughly trained in handling chlorine and emergency procedures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): To check for the disappearance of the starting material, o-tolylthiourea.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the conversion of the starting material and the formation of the product.
-
Gas Effluent Monitoring: Observing the cessation of hydrogen chloride evolution indicates the reaction is nearing completion.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities can include:
-
Unreacted o-tolylthiourea: The starting material for the primary synthesis route.
-
o-Toluidine (B26562): A precursor to o-tolylthiourea.
-
Ring-chlorinated this compound: This can form if the reaction conditions are not carefully controlled, especially the choice of solvent.[1][2]
-
Over-chlorinated byproducts: Formed by the reaction of excess chlorine with the product.
-
Polymeric materials: Can form under harsh reaction conditions.
Q5: What is the best method for purifying the final product on a large scale?
A5: The most effective purification method involves the following steps:
-
Isolation as Hydrochloride Salt: The product is first isolated as its hydrochloride salt, which precipitates from the reaction mixture. This helps in separating it from non-basic impurities.
-
Washing: The hydrochloride salt is washed with a suitable solvent (e.g., cold methylene chloride or acetone) to remove soluble impurities.
-
Neutralization: The purified hydrochloride salt is then dissolved or suspended in water and neutralized with a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) to precipitate the free base, this compound.
-
Final Washing and Drying: The precipitated free base is washed with water to remove inorganic salts and then dried under vacuum.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction using TLC or HPLC to ensure the complete consumption of o-tolylthiourea. If the reaction has stalled, consider a slight extension of the reaction time or a marginal increase in the chlorine stoichiometry. |
| Loss of product during workup | Ensure the pH during neutralization is optimal for complete precipitation of the free base (typically pH 8-9). Avoid excessive washing of the product, which can lead to losses. |
| Side reactions | Strictly control the reaction temperature to minimize the formation of byproducts. Ensure the chlorine gas is introduced at a controlled rate to prevent localized high concentrations. |
| Poor quality of starting materials | Verify the purity of o-tolylthiourea and o-toluidine before starting the synthesis. Impurities in the starting materials can lead to side reactions and lower yields. |
Problem 2: Presence of Ring-Chlorinated Impurities
| Potential Cause | Troubleshooting Step |
| Incorrect solvent choice | Methylene chloride is the recommended solvent to avoid ring chlorination.[1][2] Avoid using protic or other reactive solvents. |
| Excessive reaction temperature | Maintain the reaction temperature within the recommended range (-20°C to +15°C during chlorine addition).[1] Higher temperatures can promote ring chlorination. |
| "Hot spots" in the reactor | Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. |
Problem 3: Difficulty in Filtering the Hydrochloride Salt
| Potential Cause | Troubleshooting Step |
| Fine particle size | Allow for a sufficient crystallization time. Consider a controlled cooling profile to promote the growth of larger crystals. |
| Gummy or oily precipitate | Ensure the reaction mixture is sufficiently cooled before filtration. Washing with a cold, non-polar solvent can sometimes help to solidify the precipitate. |
| Clogged filter | Use a filter press or a Nutsche filter dryer for large-scale operations. Ensure the filter medium is appropriate for the particle size. |
Problem 4: Discoloration of the Final Product
| Potential Cause | Troubleshooting Step |
| Oxidation of the amino group | Handle the final product under an inert atmosphere (e.g., nitrogen) as much as possible. Store the product in a cool, dark place. |
| Presence of colored impurities | During the neutralization step, a treatment with activated charcoal can be employed to remove some colored impurities. Recrystallization from a suitable solvent (e.g., ethanol/water) can also improve the color. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for 2-Aminobenzothiazoles
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Challenges for Scale-Up |
| Chlorination of Arylthiourea | o-Tolylthiourea | Chlorine, Methylene Chloride | >95 | High yield, clean reaction, avoids ring chlorination.[1][2] | Handling of toxic chlorine gas, exothermic reaction requires careful temperature control. |
| Hugerschoff Reaction | Arylthioureas | Bromine, Chloroform | 85-95 | High yields for various derivatives. | Use of toxic and corrosive bromine, potential for ring bromination. |
| From 2-Aminothiophenol | 2-Amino-3-methylthiophenol, Cyanogen (B1215507) bromide | Cyanogen bromide | High | Milder conditions. | Availability and cost of substituted 2-aminothiophenols, use of highly toxic cyanogen bromide. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Chlorination of o-Tolylthiourea
This protocol is based on established and scalable procedures.[1][2]
Step 1: Preparation of o-Tolylthiourea
-
To a stirred suspension of o-toluidine (1 mole) in water, add concentrated hydrochloric acid until the o-toluidine dissolves.
-
Add a solution of ammonium thiocyanate (B1210189) (1.1 moles) in water.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The o-tolylthiourea will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound Hydrochloride
-
Suspend o-tolylthiourea (1 mole) in methylene chloride (10-20 volumes) in a reactor equipped with a cooling system, a stirrer, a gas inlet tube, and a condenser connected to a caustic scrubber.
-
Cool the suspension to 0-5°C.
-
Slowly bubble chlorine gas (1.05-1.1 moles) through the stirred suspension, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition of chlorine is complete, continue stirring at 10-15°C for 1-2 hours.
-
The product, this compound hydrochloride, will precipitate as a white solid.
-
Filter the solid and wash it with cold methylene chloride.
Step 3: Preparation of this compound (Free Base)
-
Suspend the this compound hydrochloride in water (10-15 volumes).
-
With vigorous stirring, slowly add a solution of sodium hydroxide (20-30% w/v) or ammonium hydroxide until the pH of the mixture reaches 8-9.
-
The free base will precipitate as a white to off-white solid.
-
Stir for an additional 30-60 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50-60°C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Amino-4-methylbenzothiazole and 2-aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Amino-4-methylbenzothiazole and its parent compound, 2-aminobenzothiazole (B30445). The information presented is curated from preclinical studies to facilitate an objective evaluation of their potential in therapeutic applications, with a focus on their anticancer and anticonvulsant properties.
Introduction to 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This heterocyclic amine is a key building block in the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[2][3][4] The biological activity of 2-aminobenzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring. This guide specifically examines the impact of a methyl group at the 4-position on the biological profile of the 2-aminobenzothiazole core.
Comparative Biological Activity: Anticancer and Anticonvulsant Effects
While direct head-to-head comparative studies are limited, the available data on various substituted 2-aminobenzothiazole derivatives allow for an assessment of the potential influence of the 4-methyl substitution.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, often through the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and EGFR pathways.[5][6]
Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | 5 | [7] |
| 2-aminobenzothiazole Derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | [8] |
| A549 (Lung) | 9.62 ± 1.14 | [8] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [8] | |
| 2-aminobenzothiazole Derivative 20 | HepG2 (Liver) | 9.99 | [8] |
| HCT-116 (Colon) | 7.44 | [8] | |
| MCF-7 (Breast) | 8.27 | [8] | |
| 2-aminobenzothiazole Derivative 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [8] |
| A549 (Lung) | 39.33 ± 4.04 | [8] | |
| 2-aminobenzothiazole-pyrimidine Derivative 17d | HepG2 (Liver) | 0.41 ± 0.01 | [9] |
| 2-aminobenzothiazole-pyrimidine Derivative 18 | HepG2 (Liver) | 0.53 ± 0.05 | [9] |
| 2-aminobenzothiazole-pyrimidine Derivative 13b | HepG2 (Liver) | 0.56 ± 0.03 | [9] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented for other derivatives illustrates the range of anticancer potency within this class of compounds.
One study suggested a general trend for cytotoxicity based on substitution on the benzothiazole scaffold as follows: OEt > H > Me > NO2.[8] This indicates that a methyl substitution might lead to a slight decrease in anticancer activity compared to the unsubstituted parent compound, 2-aminobenzothiazole. However, the specific position of the methyl group is crucial and can significantly alter this trend.
Anticonvulsant Activity
The 2-aminobenzothiazole nucleus is considered a key pharmacophore for anticonvulsant activity.[10] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels or enhancement of GABA-mediated inhibitory neurotransmission.[11]
Table 2: Comparative Anticonvulsant Activity of 2-Aminobenzothiazole Derivatives in the Maximal Electroshock (MES) Test
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole | Mice | 25.49 µmol/kg | [12] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | Mice (i.p.) | 15.4 | [13] |
| Rats (oral) | 9.9 | [13] | |
| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[14][15]-oxazinane-2-thione (4j) | Mice (i.p.) | 9.85 (at 0.5h) | [16] |
| Tetrahydropyrrolo[2,1-b]benzothiazol-1-one derivative (2a) | Mice (i.p.) | 24.3 | [17] |
| Rats (i.p.) | 15.9 | [17] |
Note: Specific ED50 values for both this compound and 2-aminobenzothiazole in the MES test were not found in the same comparative study. The data highlights the anticonvulsant potential of various substituted benzothiazoles.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell signaling.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its aberrant activation is common in many cancers.[6] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[2][18]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth.[19] Certain 2-aminobenzothiazole derivatives have been shown to act as EGFR inhibitors.[5]
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.
Anticonvulsant Mechanisms
The anticonvulsant properties of many drugs are linked to their interaction with ion channels and neurotransmitter systems.
Caption: Potential anticonvulsant mechanisms of 2-aminobenzothiazole derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of chemical compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 2-aminobenzothiazole) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: A simplified workflow of the MTT assay for determining anticancer activity.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is applied to rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Protocol:
-
Animal Preparation: Use male mice or rats, acclimatized to laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., this compound, 2-aminobenzothiazole) or a vehicle control, typically intraperitoneally (i.p.) or orally (p.o.).
-
Electrical Stimulation: At the time of expected peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension.
-
Endpoint: The endpoint is the protection against tonic hindlimb extension.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated using methods like probit analysis.
Caption: A simplified workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.
Conclusion
Both this compound and 2-aminobenzothiazole belong to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and neurology. While direct comparative data is sparse, the available literature on substituted 2-aminobenzothiazoles suggests that the addition of a methyl group can modulate biological activity. Further focused studies are warranted to fully elucidate the specific effects of the 4-methyl substitution on the anticancer and anticonvulsant profiles of the 2-aminobenzothiazole scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Anticancer Potential: A Comparative Analysis of 2-Amino-4-methylbenzothiazole Derivatives
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, derivatives of the 2-aminobenzothiazole (B30445) scaffold have emerged as a promising class of compounds. This guide offers a comparative analysis of the anticancer activity of 2-Amino-4-methylbenzothiazole derivatives and their closely related analogs. By examining their effects on various cancer cell lines and elucidating their mechanisms of action, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The data presented herein, including IC50 values and detailed experimental protocols, provides a foundation for future structure-activity relationship (SAR) studies and the rational design of more potent anticancer agents.
Comparative Anticancer Activity
The anticancer efficacy of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring and the 2-amino group. While specific data for a wide range of this compound derivatives is limited in publicly available literature, analysis of structurally similar compounds provides valuable insights into their potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 2-(4-Nitroanilinoacetyl)-aminobenzothiazole | A549 (Lung) | 34.21 | [1] |
| MCF-7 (Breast) | 22.13 | [1] | ||
| OMS14 | 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazole | A549 (Lung) | 61.03 | [1] |
| MCF-7 (Breast) | 28.14 | [1] | ||
| Compound 13 | 2-Aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [2] |
| A549 (Lung) | 9.62 ± 1.14 | [2] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [2] | ||
| Compound 20 | 2-Aminobenzothiazole-Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [2] |
| HCT-116 (Colon) | 7.44 | [2] | ||
| MCF-7 (Breast) | 8.27 | [2] | ||
| Compound 24 | 2-Aminobenzothiazole with 1,3,4-oxadiazole (B1194373) moiety | C6 (Glioma) | 4.63 ± 0.85 | [2] |
| A549 (Lung) | 39.33 ± 4.04 | [2] | ||
| Compound 25 | 2-Aminobenzothiazole with 4-phenoxyquinoline moiety | MKN-45 (Gastric) | 0.01 ± 0.003 | [2] |
| H460 (Lung) | 0.06 ± 0.01 | [2] | ||
| HT-29 (Colon) | 0.18 ± 0.02 | [2] | ||
| Compound 9 | 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone | L1210 & P388 (Leukemia) | Not specified | [3] |
| DF 203 | 2-(4-amino-3-methylphenyl)benzothiazole | Breast Cancer Cell Lines | Nanomolar range | [4][5] |
| Ovarian, Lung, Renal, Colon Carcinoma Cell Lines | Potent activity | [4] |
Note: The table includes data on various 2-aminobenzothiazole derivatives to provide a broader context for the potential of this compound analogs. Direct comparative data for a series of 4-methyl substituted derivatives is an area for future research.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several studies suggest that 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling cascade are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Experimental Workflow for Kinase Inhibition Assay
To validate the inhibitory effect of these compounds on specific kinases, an in vitro kinase assay is typically performed.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The compiled data underscores the potential of 2-aminobenzothiazole derivatives as a scaffold for the development of novel anticancer agents. The antiproliferative activity appears to be modulated by substitutions on both the benzothiazole and the 2-amino phenyl rings, with some compounds exhibiting potent activity in the nanomolar to low micromolar range. The inhibition of key signaling pathways like PI3K/Akt and EGFR represents a plausible mechanism for their anticancer effects.
Future research should focus on a systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Investigating their selectivity for cancer cells over normal cells is crucial for developing compounds with a favorable therapeutic index. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and pharmacokinetic properties in preclinical cancer models. This continued exploration will be instrumental in advancing this class of compounds towards clinical application.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antitumor activity of novel 2-[Nmethyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Amino-4-methylbenzothiazole Quantification
An Objective Comparison of Analytical Techniques for Researchers and Drug Development Professionals
The accurate quantification of 2-Amino-4-methylbenzothiazole, a molecule of interest in various research and development sectors, necessitates the use of robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques that can be adapted and validated for the determination of this compound in diverse matrices.
Due to a lack of extensive, publicly available, validated method data specifically for this compound, this guide presents data from validated methods for the closely related and structurally similar compound, 2-aminobenzothiazole, as well as other aminothiazole derivatives. This information serves as a strong starting point for developing and validating analytical methods for this compound. The principles and general performance characteristics are expected to be analogous.
Quantitative Data Summary
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various chromatographic methods validated for compounds structurally related to this compound.
| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3: HPLC-UV (for a novel aminothiazole derivative) |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole Derivative |
| Matrix | Human Urine | Fish Tissue, Wastewater | Rat Plasma, Analytical Solutions |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | HPLC with UV Detector, LC-MS/MS |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Protein Precipitation (for plasma) |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range. | 0.5 - 500 µg/L (in solution) | 1.25 - 1250 ng/mL (in plasma)[1] |
| Limit of Detection (LOD) | 0.07 ng/mL | 0.1 µg/L (instrumental) | Not Reported for HPLC-UV |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/L (instrumental) | 1.25 ng/mL (as LLOQ for LC-MS/MS)[1] |
| Accuracy (% Recovery) | Not explicitly stated | 62-69% in wastewater | Within ±15% of nominal concentration (LC-MS/MS)[2] |
| Precision (%RSD) | Not explicitly stated | Intra-day and Inter-day RSDs were determined | Within ±15% (LC-MS/MS)[2] |
| Reference | Asimakopoulos et al., 2013[2] | Núñez et al., 2023[2] | Basavanakatti et al., 2024[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for the methods cited in the comparison table, which can be adapted for this compound.
Method 1: LC-MS/MS for 2-Aminobenzothiazole in Human Urine[2]
This method is designed for the sensitive determination of benzothiazoles in complex biological matrices.
-
Sample Preparation: Samples undergo enzymatic deconjugation to release conjugated forms of the analyte, followed by Solid-Phase Extraction (SPE) for purification and concentration.[2][4]
-
Chromatography: Liquid chromatography is employed to separate the analyte from other sample components.[2][4] A reverse-phase C18 column is typically used with a mobile phase gradient.[2]
-
Detection: Detection is performed using tandem mass spectrometry with electrospray ionization in positive mode (ESI+).[2][4] Multiple reaction monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[2]
Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole in Fish Tissue[2]
This method is suitable for analyzing the target compound in complex environmental or biological solid samples.
-
Sample Preparation: The fish tissue is extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The resulting extract is then cleaned up using a mixed-mode ion-exchange solid-phase extraction (SPE) sorbent.[2]
-
Chromatography: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) can be used for separation with a mobile phase gradient of 0.1% formic acid in water and methanol.[2]
-
Detection: High-resolution mass spectrometry (HRMS) is used for detection, with the molecular ion [M+H]⁺ utilized for quantification.[2]
Method 3: HPLC-UV and LC-MS/MS for a Novel Aminothiazole Derivative[1][3]
This provides a reference for both a simpler UV-based method and a more sensitive mass spectrometry-based method for bioanalysis.
-
HPLC-UV Method (for analytical solutions):
-
Chromatography: Separation is achieved on a Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile (B52724), at a flow rate of 1 mL/min.[3]
-
Detection: The analyte is detected by a UV detector at 272 nm.[3]
-
-
LC-MS/MS Method (for rat plasma):
-
Sample Preparation: Protein precipitation is used to extract the analyte from plasma samples.[1]
-
Chromatography: A Waters Xterra RP® C18 analytical column (150 mm × 4.6 mm, 5 μm) is used with an isocratic mobile phase of 85% of a 5 mM ammonium (B1175870) formate (B1220265) solution with 0.1% v/v formic acid and 15% of a 95:5% v/v mixture of acetonitrile and methanol. The flow rate is 1 mL/min.[3]
-
Detection: The analyte and an internal standard are detected using a mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]
-
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[5] The following diagram illustrates a general workflow.
Caption: A general workflow for the validation of an analytical method.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the analytical methodologies applicable to the quantification of this compound. By leveraging the provided data and protocols for structurally similar compounds, researchers can efficiently develop and validate robust analytical methods tailored to their specific needs.
References
A Comparative Guide to Molecular Docking Studies of 2-Amino-4-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4-methylbenzothiazole Inhibitors with Supporting Experimental Data
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential therapeutic agents, demonstrating anticancer, antibacterial, antidiabetic, anti-inflammatory, and neuroprotective properties.[1][2] Molecular docking studies are a cornerstone in the rational design of these derivatives, providing crucial insights into their binding modes and affinities with various biological targets. This guide offers a comparative analysis of molecular docking studies on this compound and related benzothiazole (B30560) derivatives, supported by experimental data and detailed protocols to aid in the advancement of drug discovery efforts.
Comparative Analysis of Docking Performance
The following tables summarize quantitative data from various studies, offering a clear comparison of the efficacy of 2-aminobenzothiazole (B30445) derivatives against different biological targets.
Table 1: Anticancer Activity - PI3Kγ and EGFR Inhibition
| Compound ID | Target Protein | PDB Code | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | Biological Activity (IC50, µM) | Reference |
| OMS1 | PI3Kγ | 7JWE | - | - | 47% inhibition @ 100 µM | [1] |
| OMS2 | PI3Kγ | 7JWE | - | - | 48% inhibition @ 100 µM | [1] |
| OMS5 | PI3Kγ | 7JWE | - | - | 22.13 (A549), 31.25 (MCF-7) | [1] |
| OMS14 | PI3Kγ | 7JWE | - | - | 45.36 (A549), 61.03 (MCF-7) | [1] |
| Compound 2 | HER (EGFR) | - | -10.4, -9.9, -9.8 | - | - | [3] |
| Compound 3 | HER (EGFR) | - | - | - | - | [3] |
Table 2: Antidiabetic and Neuroprotective Activity
| Compound ID | Target Protein | PDB Code | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | Biological Activity (Ki, µM) | Reference |
| 3b (isothiourea derivative) | PPARγ | 2PRG | - | -7.8 | - | [4] |
| 4y (guanidine derivative) | PPARγ | 2PRG | - | -8.4 | - | [4] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | - | - | - | 0.008 ± 0.001 | [5] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | - | - | - | 0.124 ± 0.017 | [5] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | - | - | - | 0.129 ± 0.030 | [5] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | - | - | - | 0.083 ± 0.041 | [5] |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE, BChE | - | -7.86, -7.96 | - | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline common protocols employed in the cited studies for molecular docking.
Molecular Docking Protocol for PI3Kγ Inhibitors
The in silico analysis of 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[1][6]
-
Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein was obtained from the Protein Data Bank (PDB code: 7JWE).[1] The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.
-
Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., CHARMm).[6]
-
Active Site Definition: The binding site was defined based on the location of a co-crystallized ligand within the protein structure.[6]
-
Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å indicates a reliable docking protocol.[6]
-
Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using a docking program like AutoDock Vina or LibDock.[2][6]
General Molecular Docking Workflow using AutoDock
Many studies utilize the AutoDock suite for molecular docking.[2][7] The general workflow is as follows:
-
Preparation of the Receptor: The 3D structure of the target protein is downloaded from the PDB. Water molecules and co-crystallized ligands are typically removed. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein is saved in the PDBQT file format.
-
Preparation of the Ligand: The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. The energy of the ligand is minimized. Gasteiger charges are computed, and the file is saved in the PDBQT format.
-
Grid Box Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are specified to guide the docking simulation.
-
Docking Simulation: AutoDock Vina or a similar program is used to perform the docking, exploring various conformations of the ligand within the specified grid box and calculating the binding affinity for each conformation.[2]
-
Analysis of Results: The results are analyzed to identify the best-docked conformation based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Visualizing Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylbenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-methylbenzothiazole analogs and related derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 2-aminobenzothiazole have emerged as potent anticancer agents, often targeting critical kinases involved in cell proliferation and survival, such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[1][2] The substitution pattern on both the benzothiazole (B30560) ring and the exocyclic amino group plays a crucial role in determining the potency and selectivity of these compounds.
Comparative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole analogs. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs against Various Cancer Cell Lines
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-aminobenzothiazole with 1,3,4-oxadiazole (B1194373) moiety | C6 (rat glioma) | 4.63 ± 0.85 | [3] |
| A549 (lung adenocarcinoma) | 39.33 ± 4.04 | [3] | ||
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (colon) | 6.43 ± 0.72 | [3] |
| A549 (lung) | 9.62 ± 1.14 | [3] | ||
| A375 (melanoma) | 8.07 ± 1.36 | [3] | ||
| Compound 20 | 2-aminobenzothiazole-TZD hybrid | HepG2 (liver) | 9.99 | [3] |
| HCT-116 (colon) | 7.44 | [3] | ||
| MCF-7 (breast) | 8.27 | [3] | ||
| Compound 21 | 2-aminobenzothiazole-CT hybrid with methyl on phenyl ring | HepG2, HCT-116, MCF-7 | 10.34 - 12.14 | [3] |
| Compound 25 | 2-aminobenzothiazole with 4-phenoxyquinoline moiety | MKN-45 (gastric) | 0.01 ± 0.003 | [3] |
| H460 (lung) | 0.18 ± 0.02 | [3] | ||
| HT-29 (colon) | 0.06 ± 0.01 | [3] | ||
| Compound 53 | 2-aminobenzothiazole derivative | PC-3 (prostate) | 0.35 | [3] |
| DU145 (prostate) | 0.62 | [3] | ||
| OMS5 | 4-Nitroaniline combination | A549 (lung) | 22.13 | [1] |
| MCF-7 (breast) | 24.31 | [1] | ||
| OMS14 | Piperazine-4-nitroaniline combination | A549 (lung) | 61.03 | [1] |
| MCF-7 (breast) | 27.08 | [1] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Target Kinase | IC50 | Reference |
| Compound 13 | EGFR | 2.80 µM | [3] |
| Compound 20 | VEGFR-2 | 0.15 µM | [3] |
| Compound 21 | VEGFR-2 | 0.19 µM | [3] |
| Compound 53 | PI3Kβ | 0.02 µM | [3] |
| Compound 54 | PI3Kα | 1.03 nM | [3] |
| OMS1 & OMS2 | PI3Kγ | 47% and 48% inhibition at 100 µM | [1] |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | [1] |
Antimicrobial Activity: A Promising Avenue
2-Aminobenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications influencing anticancer activity also appear to be relevant for antimicrobial potency.
Comparative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various 2-aminobenzothiazole analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Modifications | Microorganism | MIC (µg/mL) | Reference |
| Compound 4 | Commercially available analog | M. tuberculosis (wild-type) | 125 | [4] |
| Compound 8 | Commercially available analog | M. tuberculosis (wild-type) | 27 | [4] |
| Compound 14 | 1,3-thiazole derivative | M. tuberculosis (wild-type) | 34 | [4] |
| Compound 21 | 4-methyl oxazole (B20620) derivative | M. tuberculosis (wild-type) | 10 | [4] |
| Compound 22 | 5-methyl oxazole derivative | M. tuberculosis (wild-type) | 10 | [4] |
| Compound 2d | 2-azidobenzothiazole derivative | E. faecalis | 8 | [5] |
| S. aureus | 8 | [5] | ||
| Compound 2c & 4m | N-arylacetamide derivatives | Gram-negative bacteria | 31.25 - 250 | [6] |
| Benzothiazolylthiazolidin-4-one (8) | 4-Me-6-Ad benzothiazole based | E. coli | 120 | [7] |
| P. aeruginosa | 60 | [7] |
Key Signaling Pathways and Experimental Workflows
The biological activity of this compound analogs is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental methods used to assess their modulation is critical for rational drug design.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many 2-aminobenzothiazole derivatives have been shown to inhibit PI3K isoforms, thereby blocking downstream signaling.[3]
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, leading to cell proliferation.[8]
Caption: EGFR signaling pathway and inhibition by 2-aminobenzothiazole analogs.
General Structure-Activity Relationship (SAR) Workflow
The process of elucidating the SAR for a class of compounds is iterative, involving cycles of design, synthesis, and biological evaluation to optimize for desired activity and properties.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of chemical compounds.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole analogs and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro PI3K Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2, using ATP. A luminescence-based detection system is often employed.
Procedure:
-
Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and serially diluted 2-aminobenzothiazole analogs or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP, which generates a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of PI3K activity relative to the vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold and its related analogs represent a versatile platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlight that substitutions on the benzothiazole ring and the 2-amino group are critical for modulating biological activity. Specifically, the introduction of certain moieties can enhance the inhibitory potency against key cellular targets like PI3K and EGFR. Further optimization of these scaffolds, guided by the comparative data and methodologies presented in this guide, holds significant promise for the discovery of new therapeutic agents.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for 2-Amino-4-methylbenzothiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to support researchers in their synthetic endeavors.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Route 1: Cyclization of o-Tolylthiourea (B1334601) | o-Tolylthiourea | Chlorine (Cl₂) | Methylene (B1212753) Chloride | 1-2 hours | 96.8 | N/A | [1] |
| Route 2: From m-Toluidine (B57737) via Thiocyanation | m-Toluidine | Ammonium (B1175870) Thiocyanate (B1210189), Bromine | Acetic Acid | ~1 hour | 63-85 | N/A | [2] |
| Route 3: Solid-Phase Synthesis | Carboxy-polystyrene resin | Acyl-isothiocyanate, various anilines | N,N-dimethylformamide | Overnight | >85 | >85 | [3] |
N/A: Data not available in the cited sources.
Detailed Experimental Protocols
Route 1: Cyclization of o-Tolylthiourea with Chlorine
This classical approach involves the oxidative cyclization of o-tolylthiourea using chlorine gas. The use of methylene chloride as a solvent is advantageous as it prevents ring chlorination.
Experimental Protocol:
-
Suspend o-tolylthiourea in 3 to 40 times its weight of methylene chloride.
-
Cool the suspension to a temperature between -20°C and +15°C.
-
Introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the stirred mixture.
-
After the addition of chlorine, boil the mixture at reflux for 1 to 2 hours to remove the hydrochloric acid formed during the reaction.
-
Filter the resulting this compound hydrochloride.
-
Treat the hydrochloride salt with an aqueous solution of sodium hydroxide (B78521) to liberate the free base.
-
Filter the final product, this compound.
A reported yield for this process is 96.8% for the final product after treatment with sodium hydroxide solution.[1]
Route 2: One-Pot Synthesis from m-Toluidine via Thiocyanation
This method provides a direct route from m-toluidine through in-situ formation of the corresponding thiourea (B124793) followed by cyclization.
Experimental Protocol:
-
Dissolve equimolar quantities of m-toluidine and ammonium thiocyanate in ethanol (B145695) containing a catalytic amount of concentrated hydrochloric acid.
-
To this solution, add bromine in glacial acetic acid.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture in an ice-water bath to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from rectified spirit to obtain pure this compound.
Yields for this general method for synthesizing 2-aminobenzothiazole (B30445) derivatives are reported to be in the range of 63-85%.[2]
Route 3: Solid-Phase Synthesis
A modern approach utilizing solid-phase chemistry allows for the generation of a library of 2-aminobenzothiazole derivatives. This method is particularly useful for medicinal chemistry applications where structural diversity is desired.
Experimental Protocol:
-
Start with a resin-bound acyl-isothiocyanate.
-
React the resin with the desired aniline (B41778) (in this case, m-toluidine) in N,N-dimethylformamide (DMF) at room temperature overnight to form the N-acyl, N'-aryl-thiourea.
-
Wash the resin thoroughly with DMF, acetone, and methanol.
-
Cyclize the resin-bound thiourea to the 2-aminobenzothiazole scaffold using a suitable reagent such as bromine in acetic acid.
-
Cleave the final product from the solid support using hydrazine (B178648) monohydrate in ethanol under microwave irradiation.
This solid-phase method can produce 2-aminobenzothiazoles in good overall yield and purity (>85%).[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound from o-tolylthiourea.
Caption: One-pot synthesis of this compound starting from m-toluidine.
Caption: General workflow for the solid-phase synthesis of this compound.
Conclusion
The selection of an optimal synthetic route for this compound is contingent upon the specific requirements of the research or manufacturing process. The cyclization of o-tolylthiourea offers a high-yielding and straightforward method. The one-pot synthesis from m-toluidine is an efficient alternative, though yields may be slightly lower. For applications in drug discovery and the synthesis of compound libraries, the solid-phase approach provides a powerful platform for generating diverse analogs. Researchers are encouraged to consider the trade-offs between yield, purity, scalability, and the availability of reagents when choosing a synthetic strategy.
References
In Vitro Evaluation of 2-Amino-4-methylbenzothiazole Kinase Inhibitors: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of 2-aminobenzothiazole (B30445) derivatives as kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway. The information is intended for researchers, scientists, and drug development professionals. While specific data for a broad range of 2-Amino-4-methylbenzothiazole derivatives is limited in publicly available literature, this guide summarizes findings for structurally related 2-aminobenzothiazole compounds to provide insights into their potential as kinase inhibitors.
Data Presentation
The following tables summarize the quantitative data on the kinase inhibitory and anticancer activities of novel 2-aminobenzothiazole derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | % Inhibition at 100 µM | IC50 (µM) |
| OMS1 | PI3Kγ | 47% | >100 |
| OMS2 | PI3Kγ | 48% | >100 |
| OMS14 | PI3Kγ | - | >100 |
| OMS14 | PIK3CD/PIK3R1 | 65% | - |
| OMS14 | AKT1 | - | - |
| OMS14 | AKT3 | - | - |
| OMS14 | CDK1/cyclin B | - | - |
| OMS14 | PDK1 | - | - |
| OMS14 | PIK3CA/PIK3R1 | - | - |
| OMS14 | PKN | - | - |
Data sourced from a study on novel 2-aminobenzothiazole derivatives.[1][2][3]
Table 2: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| OMS5 | A549 (Lung) | 22.13 |
| OMS5 | MCF-7 (Breast) | 61.03 |
| OMS14 | A549 (Lung) | 25.46 |
| OMS14 | MCF-7 (Breast) | 33.71 |
IC50 values represent the concentration required to inhibit 50% of cell growth.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro kinase inhibitory activity of test compounds.
Materials:
-
Recombinant human kinase (e.g., PI3Kγ)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K)
-
ATP (Adenosine triphosphate)
-
Test compounds (2-aminobenzothiazole derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring luminescence to determine ADP production).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[4][5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for 2-aminobenzothiazole derivatives.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for the in vitro evaluation of 2-aminobenzothiazole kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
A Head-to-Head Comparison of 2-Amino-4-methylbenzothiazole and Structurally-Related Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of 2-Amino-4-methylbenzothiazole and three other key aminocyclic compounds: 2-aminobenzimidazole (B67599), 2-aminobenzoxazole, and 2-aminothiazole (B372263). By presenting their physicochemical properties, synthetic routes, and biological activities in a comparative format, supported by experimental data and detailed protocols, this document aims to be an invaluable resource for researchers in the field of drug discovery.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound and its selected heterocyclic counterparts.
| Property | This compound | 2-Aminobenzimidazole | 2-Aminobenzoxazole | 2-Aminothiazole |
| Molecular Formula | C₈H₈N₂S | C₇H₇N₃ | C₇H₆N₂O | C₃H₄N₂S |
| Molecular Weight ( g/mol ) | 164.23 | 133.15 | 134.14 | 100.14 |
| Melting Point (°C) | 137-139 | 226-230 | ~100-101 | 91-93 |
| Water Solubility | <0.1 g/100 mL at 24 °C | Slightly soluble | Soluble (4370 mg/L at 25°C) | Soluble |
| LogP | 2.4 | 0.9 | 1.5 | 0.4 |
| pKa | Not readily available | 11.41 (predicted) | Not readily available | ~5.3 |
Synthetic Protocols: A Comparative Analysis
The accessibility of a chemical scaffold is a crucial factor in its viability for drug development programs. This section outlines common synthetic routes for each of the four heterocycles, providing a comparative look at their preparation.
General Synthesis of 2-Aminobenzothiazoles
A prevalent method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, such as bromine or iodine, to facilitate cyclization.
Experimental Protocol: Synthesis of this compound
A patented method for the production of this compound involves the cyclization of o-tolylthiourea (B1334601) using chlorine as the ring-closing reactant.
-
Starting Material: o-tolylthiourea is suspended in methylene (B1212753) chloride at room temperature.
-
Reaction Condition: The suspension is cooled to a temperature between -20°C and +15°C.
-
Cyclization: Chlorine gas is introduced into the cooled suspension. The reaction is carried out without a catalyst. The use of methylene chloride as a solvent helps to prevent ring chlorination.
-
Isolation: The resulting this compound hydrochloride is filtered off.
-
Neutralization: The hydrochloride salt is then treated with a base, such as sodium hydroxide (B78521) solution, to yield the free base, this compound, which is subsequently isolated by filtration.
Synthesis of 2-Aminobenzimidazoles
2-Aminobenzimidazoles are commonly synthesized through the cyclization of o-phenylenediamines with cyanogen (B1215507) bromide or by the desulfurization of N-(2-aminophenyl)thioureas.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole
An efficient one-pot procedure for the synthesis of 2-aminobenzimidazoles utilizes isoselenocyanates and substituted diamines.
-
Reaction Setup: An isoselenocyanate is reacted with a substituted diamine in dimethylformamide (DMF).
-
Cyclization: The reaction mixture is heated, leading to the formation of the 2-aminobenzimidazole and the precipitation of elemental selenium.
-
Purification: The precipitation of selenium simplifies the purification process. The product can be isolated after removal of the selenium and the solvent.
Synthesis of 2-Aminobenzoxazoles
The synthesis of 2-aminobenzoxazoles can be achieved through the reaction of o-aminophenols with a cyanating agent or via the Smiles rearrangement of activated benzoxazole-2-thiols.[1][2][3]
Experimental Protocol: Synthesis of 2-Aminobenzoxazole via Smiles Rearrangement [1][2][3]
-
Activation: Benzoxazole-2-thiol is activated with chloroacetyl chloride.
-
Amination: The activated intermediate is then reacted with a variety of amines.
-
Rearrangement: The reaction proceeds via an intramolecular Smiles rearrangement to yield the desired N-substituted 2-aminobenzoxazoles.
-
Conditions: The reaction conditions, such as the choice of base and temperature, can be optimized to favor the formation of the desired product over potential side products like disulfides.
Synthesis of 2-Aminothiazoles
The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of 2-aminothiazoles, involving the condensation of an α-haloketone with a thiourea (B124793).
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
-
Reactants: An α-haloketone (e.g., chloroacetaldehyde) is reacted with thiourea.
-
Solvent: The reaction is typically carried out in a suitable solvent, such as ethanol.
-
Cyclo-condensation: The reactants undergo a cyclo-condensation reaction to form the 2-aminothiazole ring.
-
Isolation: The product is isolated after an appropriate workup procedure, which may include neutralization and extraction. The reported yields can vary significantly based on the specific substrates and reaction conditions.[4]
Biological Activities: A Head-to-Head Comparison
The benzothiazole (B30560), benzimidazole, benzoxazole, and thiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The amino group at the 2-position further enhances their potential for forming key interactions with biological macromolecules.
This compound and Benzothiazole Derivatives
Benzothiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[5] They have been investigated as enzyme inhibitors, targeting kinases such as EGFR, VEGFR, and PI3K.[5] The 2-amino substitution is a common feature in many biologically active benzothiazoles. For instance, certain 2-amino benzothiazole derivatives have shown bactericidal activity against Mycobacterium tuberculosis.[2]
2-Aminobenzimidazole Derivatives
The 2-aminobenzimidazole core is present in numerous biologically active molecules with antiviral, antihistamine, and anticancer properties.[6] Derivatives of 2-aminobenzimidazole have demonstrated potent antimalarial activity, with some compounds exhibiting IC₅₀ values in the nanomolar range against Plasmodium falciparum.[7] They have also been explored as inhibitors of dipeptidyl peptidase-4 (DPP-IV), which is a target for the treatment of type 2 diabetes.[8]
2-Aminobenzoxazole Derivatives
2-Aminobenzoxazoles are recognized for their potential as therapeutic agents, acting as inhibitors of various enzymes like proteases and kinases.[1] They have also shown promise as antifungal agents against phytopathogenic fungi.[9] The structural similarity to the other benzofused heterocycles suggests a similar broad range of potential biological activities.
2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a component of several marketed drugs and is known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[5] For example, certain 2-aminothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar and even sub-micromolar range.[10]
The following table provides a comparative summary of the biological activities and, where available, representative IC₅₀ values for derivatives of these heterocyclic cores.
| Heterocyclic Core | Primary Biological Activities | Representative IC₅₀ Values (for derivatives) |
| Benzothiazole | Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic, Neuroprotective[5] | Varies widely depending on the derivative and target. |
| Benzimidazole | Antimalarial, Anticancer, Antiviral, Antihistamine, DPP-IV inhibition[6][7][8] | 6.4 ± 0.5 nM (against P. falciparum 3D7 for a potent derivative)[7] |
| Benzoxazole | Antifungal, Anticancer, Anti-inflammatory, Enzyme inhibition[1][9] | Varies depending on the derivative and target. |
| Thiazole | Anticancer, Antibacterial, Antifungal, Anti-inflammatory, Antiviral[5] | 0.8 µM (against HS 578T breast cancer cell line for a thiourea derivative)[11] |
Visualizing the Comparison: Structures and Pathways
To further aid in the understanding of these heterocyclic systems, the following diagrams, generated using the DOT language, illustrate their structural relationships, a general synthetic workflow, and a representative biological pathway where such compounds may exert their effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2-Amino-4-methylbenzothiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[1][2][3] However, a critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects, collectively known as cross-reactivity. This guide provides a comparative overview of the cross-reactivity profiles of representative this compound-based compounds, supported by experimental data and detailed methodologies.
Understanding Cross-Reactivity
Cross-reactivity refers to the ability of a compound to bind to targets other than its intended primary target.[4][5] This can lead to unexpected side effects or provide opportunities for drug repositioning. Assessing cross-reactivity is a crucial step in preclinical safety evaluation and helps in building a comprehensive pharmacological profile of a drug candidate.[4][6]
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity data for selected this compound-based compounds. The data has been compiled from various studies and is presented to facilitate a comparative analysis of their selectivity.
| Compound Name | Primary Target(s) | Known Off-Target(s) | Assay Type | IC50/Ki (Primary Target) | IC50/Ki (Off-Target) | Reference |
| DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole) | Aryl hydrocarbon receptor (AhR) ligand, leads to CYP1A1 bioactivation | Not extensively profiled in public literature for broad cross-reactivity. Acquired resistance can involve aberrant AhR signaling. | Cell-based assays, DNA adduct formation | GI50 < 1 nM (in sensitive cancer cell lines) | Cross-resistance observed with structurally similar benzothiazoles. | [7][8] |
| Riluzole | Voltage-gated sodium channel blocker | Histidine Kinase (HK) inhibitor | In vitro enzyme inhibition assay | Not applicable (primary target is ion channel) | mM activity | [9] |
| Compound 25 (c-Met inhibitor) | c-Met kinase | VEGFR-2, EGFR | Kinase inhibition assays | 17.6 ± 1.17 nM | 3.36 µM (VEGFR-2), > 20 µM (EGFR) | [3] |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | Anticancer (mechanism not fully elucidated) | Not specified | Cell proliferation assay | 7.44 - 9.99 µM (against various cancer cell lines) | Not available | [3] |
| OMS14 | PIK3CD/PIK3R1 (p110 δ/p85 α) | PI3Kγ, CDK2, Akt, mTOR, p42/44 MAPK, EGF receptor | Kinase inhibition assays | 65% inhibition at 100 µM | 22-48% inhibition of other kinases at 100 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are protocols for key experiments commonly used to assess the selectivity of small molecules.
Kinase Inhibition Assay (Example for c-Met)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human c-Met kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant c-Met kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive ELISA for Cross-Reactivity Assessment
This immunoassay format is used to determine the cross-reactivity of a compound with an antibody raised against a specific antigen.[11]
Materials:
-
Microtiter plates coated with a conjugate of the target analyte.
-
Primary antibody specific to the target analyte.
-
Standard analyte and test compounds (cross-reactants).
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme.
-
Stop solution.
-
Plate reader.
Procedure:
-
Add the standard analyte or test compounds at various concentrations to the wells of the coated microtiter plate.
-
Add a fixed concentration of the primary antibody to all wells.
-
Incubate to allow competitive binding between the analyte/test compound and the coated conjugate for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the concentration of the standard analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of standard analyte / IC50 of test compound) x 100.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of cross-reactivity studies.
Caption: Workflow for assessing kinase selectivity of test compounds.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. criver.com [criver.com]
- 7. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Benchmarking 2-Amino-4-methylbenzothiazole Derivatives Against Known Drugs: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic scaffolds, 2-amino-4-methylbenzothiazole has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive benchmark of novel this compound derivatives against established drugs in two key therapeutic areas: oncology and neurodegenerative diseases. The comparative analysis is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Oncology: A New Frontier in Kinase Inhibition
Derivatives of this compound have shown significant promise as potent inhibitors of various protein kinases implicated in cancer progression. This section benchmarks these derivatives against commercially available kinase inhibitors.
Comparative Efficacy of this compound Derivatives and Known Anticancer Drugs
The following table summarizes the in vitro inhibitory activities of selected this compound derivatives compared to standard-of-care kinase inhibitors. The data highlights the potential of these novel compounds, with some exhibiting potency comparable or superior to existing drugs.
| Target Kinase | This compound Derivative | IC50 (nM) | Known Drug | IC50 (nM) | Target Cancer Cell Line(s) |
| VEGFR-2 | Compound 23[1] | 97 | Sorafenib | 90 | HT-29, PC-3, A549, U87MG |
| CDK2 | Compound 38[1] | 21.7 | Palbociclib | ~11 (CDK4) | A549, MCF-7, Hep3B |
| PI3Kα | Compound 54[1] | 1.03 | Alpelisib | 5 | MCF-7 |
| EGFR | Compound 11[1] | 54.0 | Erlotinib | 2-20 | Various |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against their respective kinases is typically determined using an in vitro kinase assay. A generalized protocol is as follows:
-
Reagents and Materials : Recombinant human kinase enzyme, substrate peptide, ATP (Adenosine triphosphate), assay buffer, and test compounds (this compound derivatives and known drugs).
-
Assay Procedure :
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways in Oncology
The targeted kinases are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagrams below illustrate the central role of these kinases.
Neurodegenerative Diseases: Targeting Tauopathy and Monoamine Oxidase
Certain this compound derivatives have demonstrated potential in the context of neurodegenerative disorders, particularly Alzheimer's disease, by inhibiting tau protein aggregation and monoamine oxidase (MAO) enzymes.
Comparative Efficacy Against Neurodegenerative Disease Targets
The table below compares the activity of a this compound derivative with known agents targeting MAO-B.
| Target | This compound Derivative | IC50 (µM) | Known Drug | IC50 (µM) |
| MAO-B | 2-methylbenzo[d]thiazole derivative (4d)[2] | 0.0046 | Selegiline | ~0.01 |
Experimental Protocols: MAO Inhibition Assay
The inhibitory effect on MAO enzymes is commonly assessed using a fluorometric assay.
-
Reagents and Materials : Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex Red), horseradish peroxidase (HRP), and test compounds.
-
Assay Procedure :
-
The MAO enzyme is pre-incubated with serially diluted test compounds.
-
The substrate is added to initiate the enzymatic reaction, which produces hydrogen peroxide (H2O2).
-
HRP catalyzes the reaction between the fluorogenic probe and H2O2 to produce a fluorescent product (e.g., resorufin).
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis : The rate of reaction is determined from the fluorescence signal. The percentage of inhibition is calculated, and IC50 values are derived from dose-response curves.
Tau Aggregation Pathway
In Alzheimer's disease, the hyperphosphorylation of tau protein leads to its aggregation into neurofibrillary tangles, a key pathological hallmark. Inhibiting this process is a major therapeutic strategy.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The derivatives highlighted in this guide demonstrate potent and selective activities against key targets in oncology and neurodegenerative diseases, often comparable to or exceeding those of established drugs. The provided data and experimental frameworks offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylbenzothiazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-4-methylbenzothiazole, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential due to the compound's inherent hazards.
I. Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed.[1][3]
Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to take the necessary safety precautions.
Table 1: Hazard Classifications for this compound
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled[1] |
| Aquatic Toxicity | H402 | Harmful to aquatic life[1] |
Personal Protective Equipment (PPE):
Always wear the following appropriate PPE when handling this compound waste:
-
Chemical safety goggles or glasses[1]
-
Protective gloves[1]
-
A lab coat or other protective clothing[1]
Work should be conducted in a well-ventilated area, and an eyewash station and safety shower must be readily accessible.[1]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain. [1]
1. Waste Segregation and Collection:
-
Isolate this compound waste from other chemical waste streams to prevent accidental reactions.[1] It is incompatible with strong oxidizing agents.[2]
-
Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and other disposable materials, in a designated and compatible container.[1]
-
For solid waste, it is good practice to double-bag the materials in heavy-duty plastic bags before placing them into the final disposal container.[1]
-
Relatively unreactive organic reagents should be collected in a designated container for non-halogenated waste.[1]
2. Container Labeling:
-
Clearly and accurately label the waste container with "this compound" and the appropriate hazard symbols.[1]
-
Ensure all components of the waste are identified on the label.[1]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Partially filled, correctly labeled containers can remain in the SAA for up to one year.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide the disposal service with a precise description of the waste, including its chemical name and any known hazards.[1]
-
Waste must be disposed of in accordance with all federal, state, and local regulations.[1][3]
III. Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[1]
-
Minor Spills:
-
Major Spills:
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4-methylbenzothiazole
This guide provides immediate, essential safety and logistical information for handling 2-Amino-4-methylbenzothiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identity:
Hazard Identification and Classification
This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When heated to decomposition, it can emit very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][3]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this chemical.
| PPE Category | Specifications | Justification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection. | Protects against serious eye irritation from dust or splashes.[1] |
| Skin Protection | Wear protective gloves and chemical-resistant clothing.[1][2] Remove and wash contaminated clothing and gloves before re-use.[1] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use a NIOSH-approved dust mask (type N95 or better) for operations that may generate dust.[6] In case of insufficient ventilation, wear suitable respiratory equipment. | Protects against respiratory irritation from inhaling dust.[1] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
| Procedure | Guidelines |
| Handling | Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke when using this product.[1][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8] Keep the container tightly closed and protected from moisture as the compound is moisture-sensitive.[2][3][9] |
Emergency and First-Aid Measures
Immediate and appropriate first-aid response is critical in case of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.[3] |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[4] Get medical attention.[1] |
| Ingestion | Rinse mouth with water.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Never give anything by mouth to an unconscious person.[7] |
Spill and Disposal Plan
Follow these procedures for accidental spills and for the disposal of waste material.
| Action | Procedure |
| Spill Containment | Dampen the solid spill material with 60-70% ethanol (B145695) to avoid generating dust.[9] Sweep up and shovel into suitable containers for disposal.[1] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[9] |
| Spill Area Cleaning | Solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[3][9] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1][4] Seal contaminated absorbent paper and clothing in a vapor-tight plastic bag for eventual disposal.[3][9] |
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for safely managing this compound in the laboratory.
Caption: Procedural workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. 2-氨基-4-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound(1477-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
